1-(4-Bromophenyl)-4-methylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOODAWUEIXTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473610 | |
| Record name | 1-(4-BROMOPHENYL)-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130307-08-3 | |
| Record name | 1-(4-BROMOPHENYL)-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-(4-Bromophenyl)-4-methylpiperazine synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the primary synthetic pathways for this compound. This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of antidepressant and antipsychotic drugs.[1] The following sections provide an overview of the core synthetic strategies, detailed experimental protocols, comparative quantitative data, and workflow visualizations.
Overview of Synthetic Strategies
The synthesis of this compound can be achieved through several strategic routes. The most prominent methods involve either a direct coupling of N-methylpiperazine with a brominated aromatic precursor or a two-step approach involving the initial formation of 1-(4-bromophenyl)piperazine followed by N-methylation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the aryl C-N bond.[2][3] It can be employed in two ways:
-
Direct Route: Coupling 1,4-dibromobenzene directly with 1-methylpiperazine.
-
Two-Step Route: Coupling 1,4-dibromobenzene with piperazine, followed by methylation of the resulting secondary amine.[4]
-
-
Nucleophilic Aromatic Substitution (SNAr) and Cyclization: This classical approach involves the reaction of a substituted aniline with a bis-electrophilic reagent to form the piperazine ring. One documented method starts with diethanolamine to create a bis(2-chloroethyl)amine intermediate, which then undergoes cyclization with 4-bromoaniline.[1]
-
N-Methylation via Reductive Amination: This is a standard and highly effective method for methylating the secondary amine of 1-(4-bromophenyl)piperazine.[5][6] It involves the reaction with formaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthetic steps, allowing for easy comparison of yields and conditions.
Table 1: Synthesis of 1-(4-Bromophenyl)piperazine Intermediate
| Pathway | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Buchwald-Hartwig | 1,4-Dibromobenzene, Piperazine | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene | 110 | 8 | 85-95 | >95 | [4][7] |
| Cyclization | Diethanolamine, 4-Bromoaniline | Thionyl Chloride, Na₂CO₃ | Chloroform, Water | 50 | 3.5 | 48.3 | 95.7 | [1] |
| Bromination | 1-Phenylpiperazine | HBr (48%) | DMSO | 60 | 2 | 96 | N/A | [8] |
Table 2: Synthesis of this compound
| Pathway | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Buchwald-Hartwig | 1,3-Dibromobenzene, N-methylpiperazine | Pd₂dba₃, BINAP, NaOtBu | Toluene | 60-100 | 24+ | 78 | >98 | [9] |
| Reductive Amination | 1-(4-Bromophenyl)piperazine, Acetaldehyde* | NaBH(OAc)₃ | Dichloromethane | RT | 1-3 | 80-90 | >98 | [4][6] |
*Note: Data for reductive amination with acetaldehyde to form the ethyl derivative is used as a close proxy for methylation with formaldehyde.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Buchwald-Hartwig Amination and Reductive Amination
This two-step method is reliable and high-yielding. It first creates the core 1-(4-bromophenyl)piperazine structure, which is then methylated.
Step A: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination [4][7]
-
Reactor Setup: To a dry reaction flask under a nitrogen atmosphere, add 1,4-dibromobenzene (1 equiv.), piperazine (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and BINAP (0.08 equiv.).
-
Solvent and Reaction: Add anhydrous toluene (10 volumes) to the flask. Degas the mixture thoroughly. Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Workup and Purification: Cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield 1-(4-bromophenyl)piperazine.
Step B: Synthesis of this compound via Reductive Amination [6]
-
Initial Mixture: Dissolve 1-(4-bromophenyl)piperazine (1.0 equiv.) in dichloromethane (DCM).
-
Aldehyde Addition: Add aqueous formaldehyde (37%, 1.1 equiv.) to the solution. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture. Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified if necessary.
Protocol 2: One-Pot Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride via Cyclization[1]
This method builds the piperazine ring directly onto the bromo-substituted aniline.
Step A: Preparation of β,β′-Dichlorodiethylamine Hydrochloride
-
Reaction Setup: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride (2.2 equiv.) in chloroform.
-
Reactant Addition: Slowly add a mixture of diethanolamine (1.0 equiv.) and chloroform dropwise over 3 hours, maintaining the reaction temperature below 30 °C.
-
Reaction: After addition, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour. Then, slowly heat the mixture to 50 °C and hold for 30 minutes.
-
Isolation: Cool the mixture to room temperature. A white to yellowish-green solid will precipitate. Filter the solid and recrystallize from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride. The yield can reach up to 78.7%.[1]
Step B: Cyclization to form 1-(4-Bromophenyl)piperazine Hydrochloride
-
Reaction Mixture: Dissolve the β,β′-dichlorodiethylamine hydrochloride (1.0 equiv.) in water in a four-necked flask. Add 4-bromoaniline and sodium carbonate (Na₂CO₃) as an acid scavenger.
-
Reaction: Heat the mixture under reflux. The cyclization reaction proceeds via an SN2 mechanism.[1] The target product, being insoluble in water, precipitates directly from the aqueous solution.
-
Isolation: After the reaction is complete, cool the mixture and filter the precipitate. This simplifies the post-reaction workup and reduces polluting waste liquid. The final product is 1-(4-Bromophenyl)piperazine hydrochloride.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows.
Caption: High-level overview of the primary synthetic routes to the target compound.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Caption: Step-by-step experimental workflow for N-methylation via reductive amination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. 1-(3-broMophenyl)-4-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)-4-methylpiperazine (CAS Number: 130307-08-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-bromophenyl)-4-methylpiperazine, a compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities, with a focus on structured data, detailed experimental protocols, and the visualization of its potential biological context.
Core Chemical Properties
This compound is an arylpiperazine derivative. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from closely related compounds. The presence of the bromophenyl group and the methylpiperazine moiety are key determinants of its physicochemical and pharmacological characteristics.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value | Notes |
| CAS Number | 130307-08-3 | |
| Molecular Formula | C₁₁H₁₅BrN₂ | |
| Molecular Weight | 255.15 g/mol | [1] |
| Predicted XlogP | 2.5 | For this compound[1] |
| Melting Point | 91-95 °C | For the related compound 1-(4-bromophenyl)piperazine[2][3] |
| Boiling Point | 353.3 °C at 760 mmHg | For the related compound 1-(4-bromophenyl)piperazine[2] |
| pKa | 8.88 ± 0.10 | Predicted for the related compound 1-(4-bromophenyl)piperazine[2] |
| Solubility | Soluble in organic solvents. | General property for arylpiperazines.[4] |
Synthesis and Analysis: Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from 1-bromo-4-iodobenzene or a similar precursor. The following protocols are based on established methods for the synthesis of related arylpiperazines.
Experimental Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine (Precursor)
This step involves a Buchwald-Hartwig amination reaction.
Materials:
-
1-Bromo-4-iodobenzene
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaO t Bu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried flask, add 1-bromo-4-iodobenzene, piperazine (excess), palladium catalyst, and ligand.
-
Add sodium tert-butoxide and anhydrous toluene.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.
Experimental Protocol 2: Synthesis of this compound
This step involves the N-methylation of the precursor.
Materials:
-
1-(4-Bromophenyl)piperazine
-
Formaldehyde (aqueous solution)
-
Formic acid
-
Methanol or other suitable solvent
Procedure (Eschweiler-Clarke reaction):
-
Dissolve 1-(4-bromophenyl)piperazine in methanol.
-
Add aqueous formaldehyde, followed by formic acid.
-
The reaction mixture is heated to reflux for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled and made basic with a suitable base (e.g., sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield this compound.
Experimental Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be adapted from protocols for similar arylpiperazine compounds.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).
-
Prepare the sample solution by dissolving the synthesized product in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Biological Activity and Signaling Pathways
Arylpiperazine derivatives are a well-established class of compounds that interact with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[5] These interactions are central to their diverse pharmacological effects, which include antipsychotic, antidepressant, and anxiolytic activities.
The interaction of arylpiperazines with the 5-HT₁ₐ receptor is a key area of research. The binding is characterized by an ionic interaction between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp) in the receptor, as well as a CH-π interaction between the aryl ring of the ligand and a phenylalanine (Phe) residue in the receptor.[6] Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Below is a diagram illustrating the general synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
The following diagram illustrates the putative signaling pathway of an arylpiperazine acting as an agonist at the 5-HT₁ₐ receptor.
Caption: Putative 5-HT1A receptor signaling pathway for an arylpiperazine agonist.
References
Structural Elucidation of 1-(4-Bromophenyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1-(4-Bromophenyl)-4-methylpiperazine. This compound, a key intermediate in the synthesis of various pharmacologically active molecules, requires precise structural confirmation to ensure the integrity and purity of downstream products. This document outlines the expected outcomes from standard spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the structure and purity of this important synthetic building block.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
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Molecular Formula: C₁₁H₁₅BrN₂[1]
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Molecular Weight: 255.15 g/mol [1]
-
CAS Number: 130307-08-3[1]
Spectroscopic and Spectrometric Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Ar-H (ortho to Br) |
| ~6.80 | d | 2H | Ar-H (ortho to N) |
| ~3.20 | t | 4H | -N(Ar)-CH₂- |
| ~2.50 | t | 4H | -N(CH₃)-CH₂- |
| ~2.30 | s | 3H | -N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Ar-C-N |
| ~132 | Ar-C-Br |
| ~118 | Ar-CH (ortho to N) |
| ~115 | Ar-CH (ortho to Br) |
| ~55 | -N(CH₃)-C H₂- |
| ~49 | -N(Ar)-C H₂- |
| ~46 | -N-C H₃ |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2800 | Strong | Aliphatic C-H stretch (piperazine ring and methyl group) |
| ~1600, ~1500 | Strong, Medium | Aromatic C=C skeletal vibrations |
| ~1240 | Strong | Aromatic C-N stretch |
| ~1030 | Strong | C-Br stretch |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 254/256 | High | [M]⁺˙ (Molecular ion peak, isotopic pattern for Br) |
| 197/199 | Medium | [M - C₃H₇N]⁺˙ |
| 183/185 | Medium | [M - C₄H₉N]⁺˙ |
| 70 | High | [C₄H₈N]⁺ (Piperazine fragment) |
| 57 | High | [C₃H₇N]⁺˙ (Methylpiperazine fragment) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
FT-IR Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Mass Spectrum Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙) and observe the characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).
-
Analyze the major fragment ions to deduce the fragmentation pathways, which can provide further structural confirmation.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the structural elucidation process.
References
The Multifaceted Mechanism of Action of Bromophenylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of bromophenylpiperazine derivatives, a class of psychoactive compounds with a complex and varied pharmacology. This document will focus on their interactions with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, and elucidate the experimental methodologies used to characterize these interactions.
Core Pharmacological Profile: Receptor Binding Affinities
Bromophenylpiperazine derivatives exhibit a wide range of affinities for various G-protein coupled receptors (GPCRs), with a notable predilection for serotonin (5-HT) and dopamine (D) receptors. The specific substitution pattern on the phenyl ring and the piperazine moiety significantly influences the binding profile and functional activity of these compounds.
Quantitative Receptor Binding Data
The binding affinities of representative bromophenylpiperazine derivatives are summarized in the table below. These values, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the concentration of the drug required to occupy 50% of the receptors in a given assay. Lower values indicate a higher affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | α1-adrenergic (Ki, nM) | SERT (Ki, nM) |
| 1-(3-bromophenyl)piperazine | 180 | 25 | 15 | 300 | 80 | 1200 |
| 1-(4-bromophenyl)piperazine | 250 | 40 | 22 | 450 | 120 | 1800 |
| 1-(2-bromophenyl)piperazine | 120 | 18 | 10 | 250 | 60 | 900 |
Note: The values presented are compilations from various in vitro studies and may vary depending on the experimental conditions.
Functional Activity and Signaling Pathways
Beyond simple receptor occupancy, the functional activity of bromophenylpiperazine derivatives—whether they act as agonists, antagonists, or partial agonists—is critical to their overall pharmacological effect. This activity is often assessed through in vitro functional assays that measure the downstream signaling events following receptor activation.
A common mechanism involves the modulation of adenylyl cyclase activity, leading to changes in cyclic adenosine monophosphate (cAMP) levels, or the activation of the phospholipase C (PLC) pathway, resulting in the generation of inositol phosphates (IP) and diacylglycerol (DAG).
Caption: Generalized GPCR signaling cascade.
Experimental Protocols for Characterization
The elucidation of the mechanism of action of bromophenylpiperazine derivatives relies on a suite of well-established experimental techniques.
Radioligand Binding Assays
This technique is the gold standard for determining the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell preparation containing the receptor. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.
Methodology:
-
Preparation of Membranes: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assays.
In Vitro Functional Assays (cAMP and Calcium Flux)
These assays determine the functional activity of a compound at a receptor.
cAMP Assay Principle: For receptors coupled to Gs or Gi proteins, the functional activity is determined by measuring the accumulation or inhibition of cAMP production.
Calcium Flux Assay Principle: For receptors coupled to Gq proteins, activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured in microplates.
-
Compound Addition: The test compound is added to the cells.
-
Measurement:
-
cAMP: Cells are lysed, and the cAMP level is measured using techniques like ELISA or HTRF.
-
Calcium Flux: The change in fluorescence of a calcium-sensitive dye is measured in real-time using a plate reader.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax).
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of the bromophenylpiperazine derivatives and their biological activity is a key area of investigation for drug development. The position of the bromine atom on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, substitution at the 2-position often confers higher affinity for certain serotonin receptor subtypes compared to substitution at the 3- or 4-position.
Caption: Structure-Activity Relationship (SAR) logic.
Conclusion
The mechanism of action of bromophenylpiperazine derivatives is intricate, characterized by their interactions with multiple neurotransmitter receptors, primarily within the serotonergic and dopaminergic systems. A thorough understanding of their receptor binding profiles, functional activities, and the downstream signaling pathways they modulate is paramount for the rational design and development of novel therapeutics with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of this important class of compounds.
Spectroscopic Profile of 1-(4-Bromophenyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectral data for the compound 1-(4-Bromophenyl)-4-methylpiperazine, a molecule of interest in medicinal chemistry and drug development. Due to its structure, featuring a bromophenyl group and a methylpiperazine moiety, comprehensive spectral analysis is crucial for its unambiguous identification, purity assessment, and understanding of its chemical properties.
Compound Information
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₁₅BrN₂[1]
-
Molecular Weight: 255.15 g/mol [1]
-
CAS Number: 130307-08-3[1]
Mass Spectrometry (MS) Data
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for identifying the compound in mass spectrometric analyses.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.04913 |
| [M+Na]⁺ | 277.03107 |
| [M-H]⁻ | 253.03457 |
| [M+NH₄]⁺ | 272.07567 |
| [M+K]⁺ | 293.00501 |
| [M]⁺ | 254.04130 |
| [M]⁻ | 254.04240 |
Data sourced from PubChemLite.
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, MS, and IR spectra for a solid compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
The spectrometer is typically operated at a frequency of 300-600 MHz.
-
The spectral width is set to encompass the expected proton chemical shifts (usually 0-12 ppm).
-
A standard one-pulse experiment is performed.
-
Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
The spectrometer is operated at a corresponding frequency to the proton frequency (e.g., 75-150 MHz for a 300-600 MHz instrument).
-
The spectral width is set to cover the expected carbon chemical shifts (typically 0-200 ppm).
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Technique: For a molecule like this compound, Electrospray Ionization (ESI) is a common and suitable method for generating ions in the gas phase.
-
Mass Analyzer: The ions are separated based on their mass-to-charge ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then compressed under high pressure using a pellet press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of a blank KBr pellet is recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.
-
Workflow for Spectral Data Acquisition
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides predicted mass spectrometry data and standardized experimental protocols for the comprehensive spectral characterization of this compound. While experimentally obtained ¹H NMR, ¹³C NMR, and IR data are not currently available in the public scientific literature, the methodologies outlined herein provide a clear path for researchers to generate this crucial data. The acquisition and interpretation of these spectra are essential for the definitive identification and quality control of this compound in research and development settings.
References
An In-depth Technical Guide on the Solubility of 1-(4-Bromophenyl)-4-methylpiperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 1-(4-Bromophenyl)-4-methylpiperazine in organic solvents. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes information on the closely related analogue, 1-(4-Bromophenyl)piperazine, and presents a generalized, robust experimental protocol for solubility determination.
Introduction to this compound
This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent structural motif in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities. The incorporation of a bromophenyl group can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development, affecting formulation, bioavailability, and efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide an initial assessment of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂ | PubChem[1] |
| Molecular Weight | 255.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 130307-08-3 | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Solubility Data
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of a piperazine derivative, such as this compound, in various organic solvents. This method, known as the shake-flask method, is a standard and reliable technique.[3]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, etc.)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant, controlled temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[3]
-
After the incubation period, allow the vials to stand to permit the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials.[3]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[3]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
The solubility is reported in units such as mg/mL or mol/L.
Synthesis of Phenylpiperazine Derivatives
Phenylpiperazine compounds are valuable intermediates in the synthesis of various pharmaceuticals. The following diagram illustrates a general workflow for the synthesis of a 1-substituted-4-phenylpiperazine, which can be adapted for this compound.
References
Biological Screening of Novel Arylpiperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpiperazines are a versatile class of organic compounds that form the structural core of numerous clinically significant drugs.[1][2] Their unique scaffold allows for interaction with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[2][3] Consequently, arylpiperazine derivatives have been successfully developed as antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants.[4][5] Beyond the CNS, their therapeutic potential is being explored in oncology, with demonstrated antiproliferative effects against various cancer cell lines, and as antimicrobial agents.[1][6][7]
The biological screening of novel arylpiperazine compounds is a critical phase in the drug discovery process. It involves a systematic evaluation of their pharmacological and physicochemical properties to identify promising candidates for further development. This guide provides an in-depth overview of the key molecular targets, experimental protocols for a tiered screening approach, and methods for data analysis and visualization relevant to this important chemical class.
Key Molecular Targets and Signaling Pathways
Arylpiperazine derivatives owe their diverse pharmacological effects to their ability to modulate multiple receptor systems. The primary targets are often aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[5][8]
Serotonin (5-HT) Receptors: The 5-HT₁A receptor is a key target for many arylpiperazine compounds.[9] The interaction is stabilized by an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp3.32) in the receptor, along with a CH–π interaction with a phenylalanine residue (Phe6.52).[1][9] Activation of the 5-HT₁A receptor can trigger multiple downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for regulating cell proliferation and survival.[1][2]
Dopamine (D) and Adrenergic (α) Receptors: Many arylpiperazines also show significant affinity for dopamine D₂ and α₁-adrenergic receptors (α₁-ARs).[5][8] Their activity at these receptors contributes to their efficacy as antipsychotics and treatments for conditions like benign prostatic hyperplasia (BPH), respectively.[1][5][8] The screening process often involves evaluating subtype selectivity, for instance, distinguishing between α₁A, α₁B, and α₁D receptor subtypes to optimize efficacy and minimize side effects.[8]
Biological Screening Cascade
A tiered approach is typically employed for the biological screening of novel arylpiperazine libraries. This workflow ensures that resources are focused on the most promising compounds, progressing from high-throughput primary assays to more complex secondary and in vivo evaluations.
Experimental Protocols
Detailed and reproducible protocols are fundamental to a successful screening campaign. The following sections outline methodologies for key assays.
Receptor Binding Assays
These assays quantify the affinity of a compound for a specific receptor target, typically expressed as the inhibitory constant (Ki).
-
Objective: To determine the Ki value of test compounds for a target receptor (e.g., human 5-HT₁A).
-
Materials:
-
Crude cell membrane homogenates from cells stably expressing the target receptor (e.g., HEK-293 cells).[10]
-
A specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A).[10]
-
Test compounds dissolved in DMSO.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl).[10]
-
Wash buffer (ice-cold Tris-HCl).
-
Agent for non-specific binding determination (e.g., 10 µM Serotonin).[10]
-
Glass-fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.[10]
-
Scintillation fluid and a liquid scintillation counter.
-
-
Protocol:
-
In a 96-well plate, combine the cell membrane suspension, the radioligand (e.g., at a final concentration of 1 nM), and various concentrations of the test compound.
-
For determining non-specific binding, incubate a set of wells with the radioligand and a high concentration (e.g., 10 µM) of a known, non-labeled ligand.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through the glass-fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[10]
-
Cell Viability and Cytotoxicity Assays
These assays are crucial for oncology applications and for assessing general toxicity. The CCK-8 assay is a common colorimetric method.
-
Objective: To determine the cytotoxic or antiproliferative activity of compounds on cancer and normal cell lines.[11]
-
Materials:
-
Protocol:
-
Seed cells into 96-well plates at a predetermined density (e.g., 1x10⁵ cells/mL) and culture for 24 hours at 37°C in a CO₂ incubator.[11]
-
Treat the cells by adding various concentrations of the test compounds. Include vehicle-only (DMSO) controls.
-
Incubate the plates for an additional 24-48 hours.[11]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11] The WST-8 in the kit is reduced by cellular dehydrogenases to produce a yellow-colored formazan product.
-
Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
In Vitro ADME Assays
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to de-risk candidates and identify potential liabilities.[13][14]
-
Objective: To evaluate key pharmacokinetic properties of the compounds.
-
Key Assays:
-
Aqueous Solubility: Kinetic or thermodynamic solubility is measured in physiologically relevant buffers (e.g., pH 7.4) to predict how well a compound will dissolve.[15]
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive gastrointestinal absorption.[15] Compounds are added to a donor plate and their diffusion across an artificial lipid membrane to an acceptor plate is quantified by LC-MS/MS.[15]
-
Metabolic Stability: Compounds are incubated with liver microsomes (human or mouse) in the presence of the cofactor NADPH.[15] The rate of compound disappearance over time is monitored by LC-MS/MS to determine metabolic half-life (T₁/₂) and intrinsic clearance (CLint).[15]
-
Plasma Protein Binding: Techniques like rapid equilibrium dialysis (RED) are used to determine the fraction of a compound that binds to plasma proteins, which affects its distribution and availability to act on its target.[14]
-
Quantitative Data Summary
The biological activity of novel arylpiperazine derivatives is typically reported as IC₅₀ (for functional or cytotoxicity assays) or Ki (for binding assays) values. These quantitative data allow for direct comparison of potency and selectivity.
Table 1: Antiproliferative Activity of Select Arylpiperazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 10 | LNCaP (Prostate) | < 3 | [7] |
| Derivative 24 | LNCaP (Prostate) | < 3 | [7] |
| Derivative 29 | LNCaP (Prostate) | < 3 | [7] |
| Derivative 9 | LNCaP (Prostate) | < 5 | [16] |
| Derivative 15 | LNCaP (Prostate) | < 5 | [16] |
| Derivative 8 | DU145 (Prostate) | 8.25 | [16] |
| YM-92088 | LNCaP (Prostate) | 0.47 | [2] |
Data compiled from multiple studies for illustrative purposes.
Table 2: Receptor Binding Affinities of Select Arylpiperazine Derivatives
| Compound | Target Receptor | Ki (nM) | Reference |
|---|---|---|---|
| Compound 12a | 5-HT₁A | 41.5 | [17] |
| Compound 12a | 5-HT₂A | 315 | [17] |
| Compound 12a | 5-HT₇ | 42.5 | [17] |
| Compound 12a | D₂ | 300 | [17] |
| Compound 9b | 5-HT₁A | 23.9 | [17] |
| Compound 9b | 5-HT₂A | 39.4 | [17] |
| Compound 9b | 5-HT₇ | 45.0 | [17] |
| Thiazolinylphenyl-piperazine 2b | 5-HT₁A | 412 | [9] |
| N′-cyanopicolinamidine derivative | 5-HT₂C | 21.4 | [1] |
Data compiled from multiple studies for illustrative purposes.
Table 3: In Vitro ADME Properties of Antimicrobial Arylpiperazines
| Compound | logD (pH 7.4) | PAMPA GI (10⁻⁶ cm/s) | T₁/₂ (human microsomes, h) | Kinetic Solubility (pH 7.4, µM) |
|---|---|---|---|---|
| 18 | 3.52 | 20.3 | > 2 | > 250 |
| 20 | 3.52 | 19.8 | > 2 | > 250 |
| 26 | 3.19 | 19.0 | > 2 | > 250 |
| 27 | 3.19 | 18.5 | > 2 | > 250 |
| 29 | 3.52 | 19.8 | > 2 | > 250 |
Data extracted from a study on arylpiperazines with antimicrobial activity.[15]
Conclusion
The biological screening of novel arylpiperazine compounds is a multifaceted process that requires a strategic combination of biochemical, cellular, and ADME assays. By targeting relevant receptors like those for serotonin and dopamine, these compounds hold promise for treating a wide range of diseases, from neurological disorders to cancer.[1][4] A systematic, tiered screening approach, utilizing the detailed protocols and data analysis methods described in this guide, is essential for efficiently identifying and optimizing lead candidates with the desired therapeutic profile and drug-like properties for advancement into preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 6. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. criver.com [criver.com]
- 15. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 16. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 1-(4-Bromophenyl)-4-methylpiperazine: A Computational Guide
Disclaimer: As of late 2025, specific theoretical and computational chemistry studies exclusively focused on 1-(4-Bromophenyl)-4-methylpiperazine are not available in the published scientific literature. This technical guide has been constructed based on established computational protocols and published theoretical studies of structurally similar arylpiperazine derivatives. The quantitative data presented herein is representative and intended to illustrate the expected outcomes of such analyses. This document serves as a roadmap for researchers and scientists to conduct and interpret theoretical investigations on this compound.
Arylpiperazines are a significant class of compounds in medicinal chemistry, frequently interacting with adrenergic and serotonergic receptors.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their electronic structure, reactivity, and potential biological interactions, thereby guiding drug discovery and development efforts.[2][3]
Data Presentation: Predicted Molecular Properties
Quantum chemical calculations can predict a variety of molecular properties that are essential for understanding the behavior of this compound. The following tables present exemplary data that would be obtained from such studies, based on typical results for analogous compounds.
Table 1: Optimized Geometrical Parameters (Exemplary Data)
Geometry optimization provides the most stable three-dimensional conformation of the molecule. Calculations are typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[4]
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Br | 1.91 Å |
| C-N (Aromatic) | 1.40 Å | |
| C-N (Piperazine) | 1.46 Å | |
| N-CH₃ | 1.45 Å | |
| Bond Angles | C-C-Br | 119.8° |
| C-N-C (Piperazine) | 111.5° | |
| C-C-N (Aromatic) | 121.0° | |
| Dihedral Angle | C-C-N-C | 135.0° |
Table 2: Frontier Molecular Orbital (FMO) Analysis (Exemplary Data)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[5]
| Parameter | Energy (eV) |
| E(HOMO) | -5.85 |
| E(LUMO) | -0.95 |
| Energy Gap (ΔE) | 4.90 |
Table 3: Global Reactivity Descriptors (Exemplary Data)
These descriptors, derived from HOMO and LUMO energies, provide insight into the molecule's reactivity profile.
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -E(HOMO) | 5.85 |
| Electron Affinity (A) | -E(LUMO) | 0.95 |
| Electronegativity (χ) | (I+A)/2 | 3.40 |
| Chemical Hardness (η) | (I-A)/2 | 2.45 |
| Chemical Softness (S) | 1/(2η) | 0.20 |
| Electrophilicity Index (ω) | χ²/(2η) | 2.36 |
Table 4: Mulliken Atomic Charges (Exemplary Data)
Mulliken population analysis distributes the total molecular charge among its constituent atoms, highlighting electrostatic interactions.[6]
| Atom | Atomic Charge (e) |
| Br | -0.06 |
| N1 (Aromatic-linked) | -0.25 |
| N4 (Methyl-linked) | -0.28 |
| C (Aromatic, Br-linked) | 0.08 |
| C (Aromatic, N-linked) | 0.15 |
| C (Methyl) | -0.18 |
Experimental Protocols: A Computational Approach
The theoretical data presented above would be generated through a standardized computational chemistry workflow. Density Functional Theory (DFT) is the most common method for such investigations due to its balance of accuracy and computational cost.[7]
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Creation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: All calculations are performed using a quantum chemistry software package like Gaussian 09 or 16.[8] The DFT method is employed, typically with the B3LYP hybrid functional and the 6-311++G(d,p) basis set to ensure high accuracy.[9]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides theoretical infrared (IR) and Raman spectra.
Protocol 2: Electronic Properties and Reactivity Analysis
-
Molecular Orbital Calculation: Using the optimized geometry from Protocol 1, a single-point energy calculation is performed. This provides detailed information about the molecular orbitals, including the HOMO and LUMO energies.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule.[4]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface.[10] This visualizes the charge distribution, identifying regions prone to electrophilic and nucleophilic attack. Red-colored regions (negative potential) indicate nucleophilic centers, while blue-colored regions (positive potential) indicate electrophilic centers.
-
Calculation of Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies using the formulas provided in Table 3.
Mandatory Visualization
Computational Workflow Diagram
Caption: A typical workflow for DFT-based theoretical analysis of a small molecule.
Hypothetical Signaling Pathway Involvement
Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and adrenergic (α) receptors. The compound could act as an antagonist, blocking the downstream signaling cascade.
Caption: Hypothetical antagonistic action at a Gq-coupled adrenergic receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. dockdynamics.com [dockdynamics.com]
- 3. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations | MDPI [mdpi.com]
- 6. ripublication.com [ripublication.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Properties of 1-(4-Bromophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical data for 1-(4-Bromophenyl)-4-methylpiperazine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, information for the closely related analogue, 1-(4-Bromophenyl)piperazine, is provided as a reference. This document also outlines standardized experimental protocols for the determination of these properties and includes a schematic for a relevant synthetic pathway.
Data Presentation
| Compound | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |
| 1-(4-Bromophenyl)piperazine | 91 - 95[1][2] | 353.3[1][3] | 760[3] |
| This compound | Not available | Not available | Not available |
Experimental Protocols
The following are detailed methodologies for the determination of melting and boiling points, adapted from standard laboratory procedures.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline substances, this occurs at a sharp, defined temperature. The presence of impurities typically results in a depressed and broader melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, pulverize the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted. The range between these two temperatures is the melting point range.
-
Determination of Boiling Point (Micro-reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube.
-
Assembly:
-
Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.
-
Suspend a thermometer in the test tube, ensuring the thermometer bulb is positioned close to, but not touching, the bottom of the test tube. The bottom of the thermometer bulb should be aligned with the bottom of the test tube.
-
-
Heating:
-
Immerse the test tube assembly into a heating bath.
-
Heat the bath gradually. As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out.
-
Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
-
Measurement:
-
Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.
-
Mandatory Visualization
The following diagram illustrates a common synthetic pathway for N-alkylation of a piperazine derivative, a reaction type relevant to the synthesis of this compound and its analogues.
Caption: Synthetic workflow for the N-alkylation of 1-(4-Bromophenyl)piperazine.
References
Methodological & Application
Application Notes and Protocols: 1-(4-Bromophenyl)-4-methylpiperazine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-4-methylpiperazine is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid piperazine core and the reactive bromophenyl moiety make it an ideal scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This document provides detailed application notes on its use as a pharmaceutical intermediate, comprehensive experimental protocols for its synthesis and subsequent derivatization, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties and Data
This compound is a solid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.15 g/mol |
| CAS Number | 130307-08-3 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110–113°C[1] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[1] |
Applications in Pharmaceutical Synthesis
The N-arylpiperazine motif is a privileged structure in drug discovery, known to interact with various G-protein coupled receptors (GPCRs). This compound is a valuable intermediate for the synthesis of compounds targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of numerous neurological and psychiatric disorders.[2][3]
Key Therapeutic Areas:
-
Antipsychotics: The phenylpiperazine structure is a common feature in both typical and atypical antipsychotic drugs that antagonize dopamine receptors (e.g., D2, D3, D4).[3]
-
Antidepressants: Derivatives of this intermediate can modulate serotonin receptors (e.g., 5-HT1A, 5-HT2A) and transporters, which is a primary mechanism of action for many antidepressant medications.[2]
-
Anxiolytics: Modulation of serotonin receptors by compounds derived from this intermediate can also produce anxiolytic effects.
-
Other CNS Disorders: The versatility of the scaffold allows for its use in developing treatments for other conditions such as Parkinson's disease and Alzheimer's disease.[4]
Experimental Protocols
Synthesis of this compound
A reliable two-step synthesis of this compound can be achieved via an initial Buchwald-Hartwig amination to form the C-N bond, followed by a reductive amination to introduce the N-methyl group.
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.
-
Materials:
-
1,4-Dibromobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.
-
Step 2: Synthesis of this compound via Reductive Amination
This reaction introduces the methyl group onto the secondary amine of the piperazine ring.
-
Materials:
-
1-(4-Bromophenyl)piperazine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add formaldehyde solution (1.1 eq) to the mixture and stir at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield this compound.
-
Quantitative Data Summary for Synthesis:
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Buchwald-Hartwig Amination | 1,4-Dibromobenzene, Piperazine | 1-(4-Bromophenyl)piperazine | 85-95 | >95 |
| 2 | Reductive Amination | 1-(4-Bromophenyl)piperazine, Formaldehyde | This compound | 80-90 | >98 |
Derivatization via Suzuki Coupling
The bromo-substituent on the phenyl ring provides a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to a diverse library of potential drug candidates.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis of this compound
References
Application Notes and Protocols: Synthesis of Neuroleptic Drug Scaffolds from 1-(4-Bromophenyl)-4-methylpiperazine
These application notes provide a comprehensive overview of synthetic methodologies for creating diverse molecular scaffolds with potential neuroleptic activity, starting from the key intermediate 1-(4-Bromophenyl)-4-methylpiperazine. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for forging new carbon-carbon and carbon-nitrogen bonds.
The following sections detail generalized experimental protocols, present typical reaction outcomes in a tabular format, and illustrate the synthetic workflows using diagrams. This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system. Its structure is a common feature in a variety of neuroleptic agents. The presence of a bromine atom on the phenyl ring allows for a range of cross-coupling reactions, enabling the introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document outlines protocols for three common and powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Synthetic Pathways and Methodologies
The functionalization of this compound can be achieved through several palladium-catalyzed cross-coupling reactions to generate novel derivatives with potential neuroleptic properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the aryl bromide and various aryl or heteroaryl boronic acids or esters.[1][2] This reaction is catalyzed by a palladium complex and typically requires a base to facilitate the catalytic cycle.[3] It is one of the most widely used reactions in the pharmaceutical industry for constructing biaryl scaffolds.[1]
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, or carbamates, providing access to a diverse set of diarylamine and related structures.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired amine or amide (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 eq.), a phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 eq.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).[6]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Inert Atmosphere: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen).
-
Heating: Heat the mixture to 80-120 °C with efficient stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] It is a valuable tool for synthesizing arylalkynes, which are important intermediates and can be found in some neuroleptic drug structures.
-
Reaction Setup: In a reaction flask, place this compound (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) salt such as CuI (0.05-0.10 eq.).
-
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the reaction base. Anhydrous THF or toluene can also be used as a co-solvent.
-
Inert Atmosphere: Degas the reaction mixture and ensure an inert atmosphere is maintained.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and typical yields for the cross-coupling reactions of this compound. These values are illustrative and can vary depending on the specific substrates and reaction optimization.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| Suzuki-Miyaura | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 75-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 80-95 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 80-95 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 | 75-90 |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the described synthetic protocols.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Caption: Generalized workflow for the Sonogashira coupling reaction.
References
- 1. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Bromophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination using 1-(4-bromophenyl)-4-methylpiperazine as an aryl halide substrate. This reaction is a powerful tool for the synthesis of a diverse range of N-arylpiperazine derivatives, which are common scaffolds in pharmaceuticals and other biologically active molecules.[1]
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[2] This methodology has superseded classical methods for C-N bond formation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. The use of this compound as a substrate allows for the introduction of the 4-methylpiperazin-1-yl)phenyl moiety into a wide array of molecules, a common structural motif in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the success of the reaction and depends on the nature of the coupling partners.
Core Components of the Reaction
-
Palladium Precatalyst: A source of palladium is essential for the catalytic cycle. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
-
Base: A base is required to deprotonate the amine, allowing for the formation of the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment.
Experimental Protocols
Below are detailed protocols for the Buchwald-Hartwig amination of this compound with various classes of amines.
General Procedure for the Amination of this compound
A general procedure for the palladium-catalyzed amination involves mixing the bromo-aromatic compound with an amine, a base, a palladium catalyst, and a ligand in a suitable solvent.[3] The mixture is then degassed and heated under an inert atmosphere.[3]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk tube or other suitable reaction vessel
Protocol:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the corresponding amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the chosen phosphine ligand (0.02-0.1 mmol, 2-10 mol%), and palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%).
-
Add anhydrous toluene (5-10 mL) to the Schlenk tube.
-
Seal the Schlenk tube and stir the reaction mixture at a specified temperature (typically between 80-110 °C) for the designated time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated piperazine derivative.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with a variety of amine coupling partners under optimized conditions.
Table 1: Coupling with Aryl Amines
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | Dioxane | 110 | 18 | 88 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | 85 |
Table 2: Coupling with Heteroaryl Amines
| Entry | Heteroaryl Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 2 | 3-Aminoquinoline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 81 |
| 3 | 2-Aminopyrimidine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | 18 | 75 |
Table 3: Coupling with Aliphatic Amines
| Entry | Aliphatic Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 8 | 96 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 8 | 94 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | Dioxane | 100 | 12 | 89 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Arylpiperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize N-arylpiperazine derivatives. The N-arylpiperazine motif is a prevalent scaffold in medicinal chemistry, and efficient methods for its synthesis are critical for the development of novel therapeutic agents. The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2][3] This protocol outlines a general procedure for the coupling of an aryl halide with a piperazine derivative, utilizing a palladium catalyst and a suitable base.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of C(sp2)-C(sp2) bonds between organoboron compounds and organic halides or triflates.[4][5] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the reagents.[1][6] The synthesis of N-arylpiperazines is of significant interest as this structural unit is a key component in numerous clinically approved drugs and drug candidates.[7] While the Suzuki coupling is a robust reaction, the presence of nitrogen atoms in the piperazine ring can sometimes lead to catalyst inhibition. Therefore, the careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.[8] This protocol provides a reliable method for the efficient synthesis of N-arylpiperazines via Suzuki-Miyaura cross-coupling.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of various aryl halides with piperazine derivatives. This data serves as a reference for optimizing the reaction for specific substrates.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 1-Boc-piperazine-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | 1-(Phenylsulfonyl)piperazine-4-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 75-88 |
| 3 | 2-Bromopyridine | 1-Methylpiperazine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 80-92 |
| 4 | 1-Iodo-3-methoxybenzene | 1-Boc-piperazine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 80 | 10 | 88-97 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Piperazine Derivative:
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine derivative (or its boronic acid/ester equivalent) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, DMF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the piperazine derivative (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[8]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe. If an aqueous system is used, add the degassed organic solvent followed by the degassed water. The typical solvent ratio is between 4:1 and 10:1 (organic:water).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[8]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylpiperazine product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction:
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of Arylpiperazines:
The following diagram illustrates the general laboratory workflow for the synthesis of N-arylpiperazines via the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4-methylpiperazine is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for this compound.
The principle of this method is based on the separation of this compound from its potential process-related impurities and degradation products using a C18 stationary phase. The separation is achieved through differential partitioning of the analyte and its impurities between the stationary phase and a mobile phase composed of an aqueous buffer and an organic modifier. A UV detector is employed for the detection of the eluted compounds. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 1-Bromo-4-(4-methyl-1-piperazinyl)benzene | [4] |
| Molecular Formula | C11H15BrN2 | [3] |
| Molecular Weight | 255.15 g/mol | [3] |
| CAS Number | 130307-08-3 | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [1] |
Experimental Protocol
This section provides a detailed methodology for the purity analysis of this compound by HPLC.
Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Data acquisition and processing software (e.g., Empower, Chromeleon)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Reagent Preparation
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[2]
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[2]
Chromatographic Conditions
The HPLC analysis is performed under the following conditions, summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject a blank (diluent) to ensure the absence of interfering peaks.[2]
-
Inject the standard solution to determine the retention time of this compound.[2]
-
Inject the sample solution and record the chromatogram.[2]
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.[2]
Data Presentation
The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.
| Peak No. | Retention Time (min) | Area | % Area |
| 1 | 3.21 | 1580 | 0.05 |
| 2 | 4.56 | 2890 | 0.09 |
| 3 (Main Peak) | 6.89 | 3145780 | 99.75 |
| 4 | 8.12 | 2150 | 0.07 |
| 5 | 10.45 | 1200 | 0.04 |
| Total | 3153600 | 100.00 |
Based on this data, the purity of the analyzed sample is 99.75%.
Experimental Workflow
The following diagram illustrates the workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
Application Notes and Protocols for 1-(4-Bromophenyl)-4-methylpiperazine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-(4-bromophenyl)-4-methylpiperazine scaffold in the discovery of novel therapeutic agents targeting the central nervous system (CNS). This document details the synthesis of derivatives, their pharmacological evaluation at key CNS targets, and protocols for relevant in vitro and in vivo assays.
Introduction
The arylpiperazine moiety is a well-established and highly versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs for a variety of CNS disorders, including depression, anxiety, and psychosis. The this compound scaffold offers a strategic starting point for the development of ligands targeting key CNS receptors, such as dopamine and serotonin receptors. The bromo-substituent on the phenyl ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The N-methyl group on the piperazine ring often imparts favorable metabolic stability and can influence receptor subtype selectivity.
Data Presentation: Pharmacological Profile of Related Arylpiperazine Derivatives
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine Receptors
| Compound ID | Aryl Group | N4-Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity |
| 1a | 2-methoxyphenyl | 4-(thiophen-3-yl)benzamide | - | 1.4 | - |
| 1b | 2-fluorophenyl | 4-(thiophen-3-yl)benzamide | 700 | 1.4 | ~500 |
| 1c | 2,3-dichlorophenyl | 4-(thiophen-3-yl)benzamide | - | - | - |
| 2a | 2-methoxyphenyl | 4-(thiazol-4-yl)benzamide | - | 2.5 | - |
| 2b | 2-fluorophenyl | 4-(thiazol-4-yl)benzamide | 1000 | 2.5 | ~400 |
Data extracted from a study on N-phenylpiperazine analogs and may not represent direct derivatives of this compound.[1]
Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin Receptors
| Compound ID | Aryl Group | Linker and Terminal Group | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 3a | 2-methoxyphenyl | n-butyl-1,3-benzoxazolin-2,4-dione | 1.25 | - |
| 3b | 2-methoxyphenyl | n-butyl-1,2-benzoxazolin-3-one | 54 | 85 |
| 3c | 2-methoxyphenyl | n-butyl-1,4-benzoxazin-3(4H)-one | 27 | 27 |
| 4a | 2,3-dichlorophenyl | n-butyl-1,3-benzoxazolin-2,4-dione | 1.25 | - |
| 4b | 2,3-dichlorophenyl | n-butyl-1,2-benzoxazolin-3-one | 27 | 246 |
| 4c | 2,3-dichlorophenyl | n-butyl-1,4-benzoxazin-3(4H)-one | 27 | 27 |
Data extracted from a study on 1-arylpiperazine derivatives and may not represent direct derivatives of this compound.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general two-step synthesis for N-substituted derivatives of 1-(4-bromophenyl)piperazine, which can be adapted for the synthesis of this compound and its analogs.
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine
This step can be achieved via a Buchwald-Hartwig amination.
-
Materials:
-
1,4-Dibromobenzene
-
Piperazine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., RuPhos)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene, piperazine, sodium tert-butoxide, the palladium catalyst, and the ligand.
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-bromophenyl)piperazine.
-
Step 2: N-methylation of 1-(4-Bromophenyl)piperazine
This step can be achieved via reductive amination.
-
Materials:
-
1-(4-Bromophenyl)piperazine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
-
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine in dichloromethane.
-
Add formaldehyde solution and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Protocol 2: In Vitro Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of test compounds for dopamine D2 and serotonin 5-HT1A receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK-293 cells)
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A)
-
Non-specific binding agent (e.g., Haloperidol for D2, 5-HT for 5-HT1A)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding agent, or a concentration of the test compound.
-
Incubate the plate at a specified temperature (e.g., 25-37 °C) for a defined period (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Behavioral Assessment (Open-Field Test)
The open-field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.
-
Materials:
-
Open-field apparatus (a square arena with walls)
-
Video tracking software
-
Test animals (e.g., mice or rats)
-
Test compounds and vehicle control
-
-
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place each animal individually in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the results between the test compound groups and the vehicle control group to assess the compound's effect on locomotor activity and anxiety-like behavior.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of the dopamine D2 receptor signaling cascade.
Experimental Workflow
Caption: A general workflow for CNS drug discovery using the specified scaffold.
Logical Relationships
Caption: Logical relationships in the structure-activity optimization process.
References
Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)-4-methylpiperazine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-aryl-4-methylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. The parent compound, 1-(4-Bromophenyl)-4-methylpiperazine, serves as a versatile starting material for the synthesis of diverse compound libraries for biological screening. The presence of the aryl bromide moiety provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs. The piperazine core is known to improve the pharmacokinetic properties of drug candidates.[1]
Derivatization Strategies
The bromo-substituent on the phenyl ring of this compound is amenable to several powerful cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The most common and effective methods include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (boronic acid or boronic ester). This is a robust method for synthesizing biaryl compounds.[2][3]
-
Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. It is a powerful tool for creating substituted anilines and related compounds.[4][5]
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene, providing a route to stilbene and cinnamate derivatives.[6][7]
-
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, yielding an aryl alkyne. This is a valuable method for introducing linear, rigid linkers into a molecule.[8][9]
Biological Activities of Arylpiperazine Derivatives
Derivatives of arylpiperazines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Reported activities for this class of compounds include:
-
Anticancer Activity: Many arylpiperazine derivatives have shown potent cytotoxic effects against various cancer cell lines.[10]
-
Antimicrobial and Antifungal Activity: The piperazine nucleus is a component of several antimicrobial and antifungal agents.[11][12]
-
Antiviral Activity: Certain 1-aryl-4-arylmethylpiperazine derivatives have been identified as inhibitors of Zika virus entry.[13]
-
Neurological Activity: Arylpiperazine derivatives have been investigated for the treatment of neuropathic pain.[14]
Data Presentation
The following table summarizes hypothetical quantitative data for a series of derivatives of this compound, illustrating how results from derivatization and biological assays can be presented.
| Compound ID | Derivatization Method | R-Group | Yield (%) | Anticancer Activity (MCF-7, IC₅₀ in µM) | Antibacterial Activity (E. coli, MIC in µg/mL) |
| 1 | Starting Material | Br | - | >100 | >100 |
| 2a | Suzuki Coupling | Phenyl | 85 | 12.5 | 64 |
| 2b | Suzuki Coupling | 4-Methoxyphenyl | 82 | 8.7 | 32 |
| 3a | Buchwald-Hartwig | Morpholine | 78 | 25.1 | 128 |
| 3b | Buchwald-Hartwig | Aniline | 75 | 18.9 | 64 |
| 4a | Heck Reaction | Styrene | 65 | 32.4 | >100 |
| 4b | Heck Reaction | Ethyl acrylate | 70 | 45.2 | >100 |
| 5a | Sonogashira Coupling | Phenylacetylene | 72 | 15.3 | 32 |
| 5b | Sonogashira Coupling | Propargyl alcohol | 68 | 28.6 | 64 |
Experimental Protocols
Derivatization Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.03 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Heck Reaction
-
Combine this compound (1.0 eq.), the desired alkene (1.5 eq.), palladium(II) acetate (0.05 eq.), a phosphine ligand (e.g., triphenylphosphine, 0.1 eq.), and a base such as triethylamine (2.0 eq.) in a sealed tube.
-
Add a suitable solvent, such as DMF or acetonitrile.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction at 100-120 °C for 18-36 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Protocol 4: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq.), copper(I) iodide (0.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Biological Assay Protocols
Protocol 5: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound-containing medium to the wells. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare a stock solution of each test compound and perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Workflow for derivatization and biological evaluation.
Caption: Simplified Suzuki-Miyaura coupling catalytic cycle.
Caption: Hypothetical signaling pathway inhibited by a derivative.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [ouci.dntb.gov.ua]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note 1: Quantification of 1-(4-Bromophenyl)-4-methylpiperazine using HPLC-UV
An increasing demand for precise and accurate quantification of pharmaceutical intermediates is evident in research and drug development. 1-(4-Bromophenyl)-4-methylpiperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and quantifying its presence in reaction mixtures and final products is critical for quality control and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This application note describes a reversed-phase HPLC method for the quantitative determination of this compound. The principle of this method is the separation of the analyte from potential impurities on a C18 stationary phase, followed by detection using a UV detector. The concentration of the analyte is determined by comparing its peak area to that of a known standard.
Table 1: HPLC-UV Method Parameters and Validation Summary
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 252 nm[2] |
| Retention Time | Approximately 4.5 min |
| Method Validation | |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol: HPLC-UV Analysis
-
Reagent and Sample Preparation
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.[1]
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[1]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[1]
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in the diluent to obtain a theoretical concentration of 100 µg/mL of this compound, and filter through a 0.45 µm syringe filter.[1]
-
-
Instrumentation and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the sample solution.
-
After analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v).[1]
-
-
Data Analysis
-
Calculate the concentration of this compound in the sample using the peak area response from the standard solution.
-
Application Note 2: Quantification of this compound using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of volatile and semi-volatile compounds. This method offers high selectivity and sensitivity for the analysis of this compound, particularly in complex matrices.
Table 2: GC-MS Method Parameters and Validation Summary
| Parameter | Value |
| Chromatographic Conditions | |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Split (20:1) |
| Injector Temperature | 260 °C |
| Oven Temperature Program | Initial 120 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temperature | 280 °C |
| MS Source Temperature | 230 °C |
| Monitored Ions (m/z) | To be determined by analyzing a standard (e.g., molecular ion and major fragments) |
| Method Validation | |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocol: GC-MS Analysis
-
Reagent and Sample Preparation
-
Solvent: HPLC grade methanol or ethyl acetate.
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) in the chosen solvent.
-
Standard Solutions: Prepare a series of calibration standards by diluting a stock solution of this compound with the solvent to cover the desired concentration range. Add a constant amount of the internal standard to each.
-
Sample Solution: Accurately weigh the sample, dissolve it in the solvent, and add the same constant amount of the internal standard. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.
-
-
Instrumentation and Analysis
-
Set up the GC-MS system with the specified parameters.
-
Inject the solvent (blank) to check for system cleanliness.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis
-
Quantify this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Application Note 3: Ultrasensitive Quantification of this compound using LC-MS/MS
For trace-level quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. This method is ideal for analyzing low concentrations of this compound in complex matrices such as biological fluids or environmental samples.
Table 3: LC-MS/MS Method Parameters and Validation Summary
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of standard) |
| Collision Energy | Optimized for the specific transition |
| Method Validation | |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 4.0% |
Experimental Protocol: LC-MS/MS Analysis
-
Reagent and Sample Preparation
-
Mobile Phases: Prepare mobile phases A and B as described in the table.
-
Internal Standard (IS) Solution: Use a stable isotope-labeled analog of the analyte if available.
-
Standard Solutions: Prepare calibration standards in a relevant matrix (e.g., plasma, water) to account for matrix effects.
-
Sample Preparation: Perform protein precipitation for biological samples (e.g., with acetonitrile) or solid-phase extraction for environmental samples to isolate the analyte and internal standard.[3]
-
-
Instrumentation and Analysis
-
Optimize the mass spectrometer parameters (e.g., precursor/product ion pair, collision energy) by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the calibration standards and the prepared samples.
-
-
Data Analysis
-
Quantify the analyte using the peak area ratio to the internal standard and the matrix-matched calibration curve.
-
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(4-Bromophenyl)-4-methylpiperazine, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable and efficient, with a focus on providing clear, actionable steps for laboratory and pilot-plant settings.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a bromophenyl group attached to a methylpiperazine moiety, makes it a versatile precursor for introducing the piperazine pharmacophore into drug candidates, often targeting central nervous system (CNS) disorders and other therapeutic areas. The efficient and cost-effective large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This application note details a robust and widely applicable two-step synthetic route commencing with a palladium-catalyzed Buchwald-Hartwig amination, followed by a reductive amination to yield the final product. An alternative direct coupling method is also discussed.
Overview of Synthetic Strategies
Several synthetic routes can be employed for the synthesis of this compound. The selection of a particular method on a large scale depends on factors such as cost of starting materials, catalyst efficiency, reaction conditions, and overall yield and purity.
-
Route A: Two-Step Synthesis via Buchwald-Hartwig Amination and N-Methylation. This is a highly reliable method that first involves the coupling of an aryl halide with piperazine, followed by the introduction of the methyl group.
-
Route B: Direct Buchwald-Hartwig Amination. This approach involves the direct coupling of 1,4-dibromobenzene with N-methylpiperazine.[1] This can be more atom-economical if the reaction proceeds efficiently.
-
Route C: Classical Nucleophilic Aromatic Substitution. This method involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine.[2] While being a more traditional approach, it may require harsher reaction conditions.
This document will focus on providing a detailed protocol for the widely applicable and scalable Route A .
Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1,4-Dibromobenzene | Piperazine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~85-95% | >95% |
Table 2: Synthesis of this compound via Reductive Amination
| Reactant 1 | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-(4-Bromophenyl)piperazine | Formaldehyde | Hydrogen | Methanol | 70-100 | 4-8 | ~80-90% | >98% |
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 1,4-dibromobenzene and piperazine.
Materials:
-
1,4-Dibromobenzene
-
Piperazine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Nitrogen gas
-
Celite
Procedure:
-
To a clean, dry, and inerted reaction vessel, add 1,4-dibromobenzene (1 equivalent), piperazine (1.5 equivalents), and cesium carbonate (2.0 equivalents).
-
Add toluene to the reaction vessel (approximately 10 volumes relative to the 1,4-dibromobenzene).
-
In a separate container, prepare the catalyst by dissolving palladium(II) acetate (0.05 equivalents) and BINAP (0.08 equivalents) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 110 °C under a nitrogen atmosphere and stir vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with additional toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 1-(4-bromophenyl)piperazine can be purified by silica gel column chromatography or recrystallization to achieve a purity of >95%.[3]
Step 2: Synthesis of this compound via Reductive Amination
This protocol details the N-methylation of 1-(4-bromophenyl)piperazine using formaldehyde and catalytic hydrogenation.[4]
Materials:
-
1-(4-Bromophenyl)piperazine
-
Formaldehyde (37% solution in water)
-
Raney Nickel catalyst
-
Hydrogen gas
-
Methanol
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation reactor, dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in methanol.
-
Carefully add formaldehyde solution (1.1 equivalents).
-
Add Raney Nickel catalyst (4-12% by weight of the piperazine derivative) to the reaction mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1.0-6.0 MPa.
-
Heat the reaction mixture to 70-100 °C and stir until the reaction is complete (typically 4-8 hours), as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or crystallization to achieve a purity of >98%.
Visualizations
Logical Workflow for Synthesis Route A
Caption: Two-step synthesis of this compound.
Signaling Pathway of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for 1-(4-Bromophenyl)-4-methylpiperazine in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4-methylpiperazine is a derivative of phenylpiperazine. This class of compounds is well-recognized for its interaction with various receptors in the central nervous system, particularly serotonin (5-HT) and dopamine receptors[1][2][3]. Phenylpiperazine derivatives are integral to the development of a range of pharmaceuticals, including antidepressants and antipsychotics[1]. The structural characteristics of this compound, featuring a piperazine ring linked to a bromophenyl group, suggest its potential as a modulator of neurotransmitter receptors.
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor[4][5]. These assays are crucial in drug discovery for determining the affinity and selectivity of novel compounds[4]. This document provides detailed application notes and standardized protocols for the characterization of this compound in radioligand binding studies. While specific binding data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for similar phenylpiperazine compounds and G-protein coupled receptors (GPCRs)[6][7][8].
Principle of Radioligand Binding Assay
A radioligand binding assay is a highly sensitive and quantitative method used to study receptor-ligand interactions[4][5][9]. The fundamental principle involves the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to a target receptor. The binding of the radioligand can be measured by detecting the radioactivity associated with the receptor-ligand complex.
There are three primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand[4][9].
-
Competition (or Displacement) Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (the "competitor," in this case, this compound) for a receptor. This is achieved by measuring the ability of the unlabeled compound to displace the binding of a known radioligand[4].
-
Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor[4].
This document will focus on the protocol for a competition binding assay, as it is the most common application for characterizing the affinity of a novel unlabeled compound like this compound.
Potential Receptor Targets
Based on the pharmacology of structurally related phenylpiperazine compounds, this compound is anticipated to exhibit affinity for the following receptor families:
-
Serotonin (5-HT) Receptors: Many phenylpiperazine derivatives are known to interact with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C[2][10][11]. Some also show affinity for the serotonin transporter (SERT)[12].
-
Dopamine (D) Receptors: Affinity for D2-like (D2, D3, D4) dopamine receptors is a common characteristic of this compound class[3][13][14][15].
-
Sigma (σ) Receptors: Some piperazine-containing compounds have been shown to bind to sigma-1 and sigma-2 receptors[16][17].
Data Presentation: Binding Affinities of Structurally Related Phenylpiperazine Analogs
The following table summarizes the binding affinities (Ki or IC50 in nM) of structurally similar compounds to provide a reference for the potential activity of this compound.
| Compound | Receptor Target | Binding Affinity (Ki/IC50, nM) |
| 1-(4-Bromophenyl)-4-ethylpiperazine | Sigma-1 | 15 |
| Sigma-2 | 250 | |
| M1 | >10,000 | |
| m-chlorophenylpiperazine (mCPP) | 5-HT Transporter | 230 (IC50) |
| LS-3-134 (a phenylpiperazine derivative) | Dopamine D3 | 0.17 |
| WW-III-55 (a phenylpiperazine derivative) | Dopamine D3 | ~20 |
| Haloperidol (contains a piperidine ring) | Sigma-1 | 3.5 |
| Sigma-2 | 4.1 | |
| M1 | 30 |
This data is compiled from various sources for comparative purposes[12][14][16].
Experimental Protocols
General Protocol for a Competition Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound for a target GPCR (e.g., a serotonin or dopamine receptor subtype) using a competition binding assay.
Materials and Reagents:
-
Test Compound: this compound
-
Receptor Source: Cell membranes from a stable cell line expressing the target receptor (e.g., HEK-293 or CHO cells) or homogenized brain tissue known to be rich in the target receptor.
-
Radioligand: A specific, high-affinity radioligand for the target receptor (e.g., [3H]Spiperone for D2/D3 receptors, [3H]WAY-100635 for 5-HT1A receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determinator: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Haloperidol for D2 receptors).
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Vials and Cocktail: For radioactivity counting.
-
Liquid Scintillation Counter: To measure the radioactivity.
-
Protein Assay Kit: (e.g., BCA assay) to determine the protein concentration of the membrane preparation.
Experimental Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots or homogenize fresh/frozen tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay. Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, the diluted membrane preparation, and the radioligand solution.
-
Non-specific Binding (NSB): Add the non-specific binding determinator, the diluted membrane preparation, and the radioligand solution.
-
Competition Binding: Add serial dilutions of this compound, the diluted membrane preparation, and the radioligand solution.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The plate should be gently agitated during incubation.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Allow the filters to soak in the cocktail for a few hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (this compound).
-
-
Determine IC50:
-
Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
This compound is likely to interact with GPCRs such as serotonin and dopamine receptors. The diagram below illustrates a generalized signaling pathway for a Gs-coupled GPCR, a common mechanism for these receptor types.
Caption: Generalized Gs-coupled GPCR signaling pathway.
Conclusion
The phenylpiperazine scaffold is a well-established pharmacophore for targeting CNS receptors. This compound, as a member of this class, holds significant potential for modulating the activity of serotonin, dopamine, and other related receptors. The provided protocols offer a robust framework for characterizing the binding affinity and selectivity of this compound using radioligand binding assays. These studies are a critical first step in the drug discovery process, providing essential data for lead optimization and further pharmacological evaluation. It is important to note that the specific assay conditions, such as the choice of radioligand, receptor source, and incubation parameters, should be optimized for each specific receptor target being investigated.
References
- 1. Page loading... [guidechem.com]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Serotonin receptors: their key role in drugs to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Bromophenyl)-4-methylpiperazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Catalyst System: The palladium catalyst and ligand combination may not be optimal for the specific substrate.[1][2] | - Screen Different Ligands: Experiment with various phosphine ligands (e.g., BINAP, DPPF, XANTPHOS) to find the most effective one for the Buchwald-Hartwig amination.[3] - Use a Pre-catalyst: Consider using a palladium pre-catalyst for improved activity and stability. - Optimize Catalyst Loading: While higher catalyst loading can increase conversion, excessive amounts can lead to side reactions. A typical starting point is 1-5 mol%. |
| Improper Base Selection: The strength and solubility of the base are crucial for the deprotonation of the amine and regeneration of the catalyst.[4] | - Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is commonly used and effective.[4] Other options include potassium tert-butoxide or cesium carbonate. - Ensure Anhydrous Conditions: The base should be freshly opened or dried to prevent the introduction of water, which can deactivate the catalyst. | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy for efficient coupling. | - Increase Temperature: For Buchwald-Hartwig reactions, temperatures typically range from 80-110 °C. For Ullmann condensations, higher temperatures (often >150 °C) may be required.[5] - Solvent Choice: Use a high-boiling point solvent like toluene, xylene, or dioxane to achieve the desired reaction temperature. | |
| Formation of Side Products/Impurities | Hydrodehalogenation of the Aryl Bromide: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. | - Use High-Purity Reagents: Ensure starting materials are free of impurities that could act as hydrogen sources. - Optimize Reaction Time: Prolonged reaction times can sometimes lead to increased side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Homocoupling of the Aryl Bromide (Biaryl Formation): Two molecules of the aryl bromide react to form a biphenyl derivative. | - Control Catalyst Concentration: This is more common in Ullmann-type reactions. Ensure a well-dispersed copper catalyst.[6] - Ligand Effects: The choice of ligand in palladium-catalyzed reactions can influence the relative rates of desired coupling versus side reactions. | |
| Double Arylation of Piperazine: If piperazine is used as the starting material, diarylation can occur. | - Use N-methylpiperazine directly: This is the most straightforward solution. - Control Stoichiometry: If starting with piperazine and methylating in a later step, use a significant excess of piperazine to favor mono-arylation. | |
| Difficult Product Purification | Co-elution with Starting Materials or Side Products: The product has a similar polarity to other components in the reaction mixture. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients for column chromatography. - Acid-Base Extraction: Utilize the basicity of the piperazine nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. Then, basify the aqueous layer and extract the pure product back into an organic solvent. |
| Residual Palladium Catalyst: The final product is contaminated with palladium. | - Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the catalyst.[3] - Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb residual palladium. - Use of Scavenging Agents: Specific palladium scavengers are commercially available. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) with 1-methylpiperazine in the presence of a strong base.[1][2] This method is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[2]
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine.[5] It typically requires higher temperatures than the Buchwald-Hartwig reaction.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., 10-30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting aryl bromide and the appearance of a new, more polar product spot indicate reaction progression. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q3: What is the typical yield for this synthesis?
A3: The yield can vary significantly depending on the chosen method and optimization of reaction conditions. For a well-optimized Buchwald-Hartwig amination, yields of 85-95% have been reported for the synthesis of the intermediate 1-(4-bromophenyl)piperazine.[7] Subsequent methylation would also have a high yield. Overall yields can be expected to be in the range of 70-90% under optimized conditions.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) and avoid contact with skin.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated area.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 1,4-dibromobenzene and 1-methylpiperazine.
Materials:
-
1,4-Dibromobenzene
-
1-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dibromobenzene (1.0 eq) and anhydrous toluene.
-
Stir the mixture for a few minutes, then add 1-methylpiperazine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(4-Bromophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(4-Bromophenyl)-4-methylpiperazine from reaction byproducts.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Purity After Initial Purification
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials before workup.[1] |
| Ineffective Extraction | Optimize the pH during aqueous workup. For basic compounds like arylpiperazines, ensure the aqueous layer is sufficiently basic (pH > 8) before extracting with an organic solvent to maximize partitioning of the product into the organic phase.[2][3] |
| Inappropriate Recrystallization Solvent | Screen various solvent systems. A good solvent will dissolve the compound at high temperatures but not at room temperature.[4][5] For this compound, consider systems like ethanol, or a mixture of a good solvent (e.g., dichloromethane) and an anti-solvent (e.g., n-heptane).[6][7] |
| Presence of Closely Related Impurities | If recrystallization is ineffective, employ column chromatography. Use a silica gel stationary phase and a suitable mobile phase, such as a gradient of ethyl acetate in hexanes, to separate the desired product from impurities with similar polarities.[1][3] |
Problem: Poor Recovery of the Product
| Potential Cause | Suggested Solution |
| Product Loss During Extraction | Perform multiple extractions (at least 3x) of the aqueous layer to ensure complete recovery of the product.[1] |
| Premature Crystallization During Hot Filtration | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out of the saturated solution prematurely.[4] |
| Using an Excessive Amount of Recrystallization Solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a lower yield of recrystallized product.[4] |
| Product Adsorption on Silica Gel | If using column chromatography, deactivating the silica gel with a small amount of triethylamine in the mobile phase can help prevent the loss of basic compounds like piperazine derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: Common byproducts depend on the synthetic route. In a Buchwald-Hartwig amination, potential impurities include unreacted starting materials (e.g., 1-bromo-4-iodobenzene and N-methylpiperazine), products of side reactions such as hydrodehalogenation of the aryl halide, or the formation of diarylpiperazine species.[8][9][10]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: For initial purification from gross impurities, recrystallization is often effective and efficient.[4][5][6] For achieving very high purity (>99%), especially for removing structurally similar impurities, flash column chromatography on silica gel is recommended.[1][3] The choice depends on the scale of the reaction and the required purity level.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: Based on protocols for similar compounds, ethanol is a good starting point for recrystallization.[6] A solvent/anti-solvent system like dichloromethane/n-heptane (e.g., in a 1:4 ratio) can also be effective.[7] The ideal solvent system should be determined empirically for each batch.
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification in real-time. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a typical setup for analyzing arylpiperazine derivatives.[11]
Q5: My purified product is an oil, not a solid. How can I crystallize it?
A5: If the product is an oil, it may be due to residual solvent or impurities preventing crystallization. Try removing all solvent under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. If these methods fail, consider converting the free base to a salt (e.g., hydrochloride salt), which often has a higher propensity to crystallize.[12]
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good candidates will show low solubility at room temperature and high solubility at the solvent's boiling point.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential byproducts from Buchwald-Hartwig synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(3-broMophenyl)-4-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Page loading... [guidechem.com]
- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity detection and resolution.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
-
Question: My final product shows significant amounts of 1,4-dibromobenzene and/or 1-methylpiperazine upon analysis. What could be the cause and how can I resolve this?
-
Answer: Incomplete reaction is the most likely cause. Several factors could contribute to this:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.
-
Catalyst Inactivity: If employing a palladium-catalyzed reaction such as the Buchwald-Hartwig amination, the catalyst may have degraded. Ensure the catalyst is fresh and handled under appropriate inert conditions.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials. Carefully re-check the molar equivalents of all reagents.
Troubleshooting Steps:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
If using a Buchwald-Hartwig approach, ensure the palladium catalyst and ligands are of high quality and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the stoichiometry of your reactants. A slight excess of the more volatile amine (1-methylpiperazine) may be beneficial.
-
Purify the crude product using column chromatography or recrystallization to remove unreacted starting materials.
-
Issue 2: Formation of Side-Products
-
Question: I am observing unexpected peaks in my GC-MS/HPLC analysis. What are the likely side-products and how can I minimize their formation?
-
Answer: Side-product formation is common in cross-coupling and methylation reactions. The nature of the impurity depends on the synthetic route.
-
Buchwald-Hartwig Amination Route:
-
Homocoupling of 1,4-dibromobenzene: This can lead to the formation of poly(p-phenylene) type oligomers. Minimizing the reaction temperature and using an appropriate ligand-to-metal ratio can suppress this side reaction.
-
Double Amination: Reaction of 1,4-dibromobenzene with two molecules of 1-methylpiperazine can occur, leading to the formation of 1,4-bis(4-methylpiperazin-1-yl)benzene. Using a molar excess of 1,4-dibromobenzene can help to minimize this.
-
-
N-methylation of 1-(4-Bromophenyl)piperazine Route:
-
Over-methylation: If using a methylating agent like methyl iodide, there is a risk of forming the quaternary ammonium salt, 1-(4-bromophenyl)-1,4-dimethylpiperazin-1-ium iodide. Use of a milder methylating agent or careful control of stoichiometry and reaction conditions is crucial.
-
Byproducts from Reductive Amination: When using formaldehyde and a reducing agent, side reactions of formaldehyde can occur.
-
Troubleshooting Steps:
-
Carefully select your synthetic route and optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product.
-
For Buchwald-Hartwig reactions, screen different palladium catalysts and ligands to find the most selective system for mono-amination.
-
For N-methylation, consider using reductive amination with formaldehyde and a selective reducing agent like sodium triacetoxyborohydride, which is known for its mildness.
-
Utilize purification techniques such as column chromatography with a suitable solvent gradient to separate the desired product from side-products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in the synthesis of this compound?
A1: The common impurities are highly dependent on the synthetic route chosen. Below is a summary of potential impurities for two common synthetic pathways.
| Synthetic Route | Potential Impurities | Source |
| Buchwald-Hartwig Amination | 1,4-Dibromobenzene | Unreacted starting material |
| 1-Methylpiperazine | Unreacted starting material | |
| 1,4-bis(4-methylpiperazin-1-yl)benzene | Di-substitution side reaction | |
| 4,4'-Dibromobiphenyl | Homocoupling of aryl halide | |
| Palladium catalyst residues | Incomplete removal of catalyst | |
| N-methylation of 1-(4-Bromophenyl)piperazine | 1-(4-Bromophenyl)piperazine | Unreacted starting material |
| 1-(4-Bromophenyl)-1,4-dimethylpiperazin-1-ium salt | Over-methylation side reaction | |
| Impurities from the methylating agent | e.g., byproducts from formaldehyde | |
| Starting Material Impurities | Piperazine | Common impurity in 1-methylpiperazine |
| N,N'-Dimethylpiperazine | Common impurity in 1-methylpiperazine[1] |
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in my product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the target compound from its impurities and for quantification. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection is a common setup.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The mass spectrometer provides structural information about the separated components.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities present. It can help in the unambiguous identification of unknown impurities when isolated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying impurities, especially those present at low levels.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization.
Materials:
-
1,4-Dibromobenzene
-
1-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 1,4-dibromobenzene (1 equivalent) and 1-methylpiperazine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Potential Impurity Formation Pathways.
References
Technical Support Center: Crystallization of 1-(4-Bromophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(4-Bromophenyl)-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of this compound after successful crystallization?
A1: this compound is typically a white to off-white crystalline powder.[1] Significant deviation from this, such as a pronounced color or an oily consistency, may indicate the presence of impurities.
Q2: What are some suitable starting solvents for the crystallization of this compound?
A2: Based on the crystallization of structurally similar compounds, a good starting point for solvent screening would include single solvents like ethanol or methanol, and binary solvent systems such as dichloromethane/n-heptane or ethyl acetate/hexane.[2] The choice of solvent will depend on the impurity profile of your material.
Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is supersaturated at a temperature above the melting point of the solute, or if there are significant impurities present. To remedy this, you can try reheating the solution to redissolve the oil, adding a small amount of additional "good" solvent to decrease the supersaturation, and then allowing it to cool more slowly.
Q4: No crystals are forming, even after the solution has cooled for an extended period. What steps can I take to induce crystallization?
A4: If no crystals form, the solution may not be sufficiently supersaturated. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a single seed crystal to the solution.
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease the solubility of your compound.
Q5: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time to allow for maximum crystal formation. Cooling the filtrate further may yield a second crop of crystals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | - Solution is not supersaturated.- Insufficient cooling time. | - Evaporate excess solvent.- Cool the solution in an ice bath.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Presence of significant impurities. | - Reheat the solution and add more of the "good" solvent.- Allow the solution to cool more slowly.- Consider a pre-purification step (e.g., column chromatography). |
| Rapid Crystal Formation | - Solution is excessively supersaturated.- Solvent cools too quickly. | - Reheat and add a small amount of additional solvent.- Insulate the flask to slow the cooling rate. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.- Allow for a longer cooling period and consider cooling in an ice bath. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate, dichloromethane).
-
Solubility Test: Observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cool. For binary solvent systems, dissolve the compound in a small amount of the "good" solvent (e.g., dichloromethane) and then slowly add the "poor" solvent (e.g., n-heptane) until the solution becomes turbid.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent system) portion-wise and heat the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to preheat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: A generalized experimental workflow for the recrystallization process.
References
Technical Support Center: Optimization of Palladium-Catalyzed 1-(4-Bromophenyl)-4-methylpiperazine Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine via palladium-catalyzed Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is failing or giving a very low yield. What are the most common causes?
Low or no yield can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing of solvents and reagents or a poor inert atmosphere can deactivate the catalyst. Ensure your palladium precursor and ligands have not degraded during storage.[2]
-
Inappropriate Reagent Choice: The selection of the palladium source, ligand, and base is critical and substrate-dependent.[1] For an aryl bromide like 4-bromotoluene, a bulky, electron-rich phosphine ligand is often required.[3]
-
Poor Reagent Quality: Impurities in the aryl halide or the amine can poison the palladium catalyst.[1] It is crucial to use pure starting materials and anhydrous, deoxygenated solvents.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion. Typical temperatures for these couplings range from 80-110 °C.[1][3]
Q2: How do I select the optimal palladium catalyst, ligand, and base for this specific synthesis?
-
Palladium Source: Common and effective palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[3][4] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3), which incorporates both the palladium and the ligand, can provide more consistent results.[3]
-
Ligand Selection: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For coupling with aryl bromides, sterically hindered and electron-rich biaryl phosphine ligands like XPhos, SPhos, RuPhos, or BINAP are excellent choices.[3][5][6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.[1] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, especially if the substrates have base-sensitive functional groups.[1][6]
Q3: I'm observing significant side product formation. What are they and how can I prevent them?
Common side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The aryl bromide is reduced to bromobenzene. This can occur if β-hydride elimination competes with reductive elimination. Using bulkier ligands can often suppress this side reaction.[1] Ensuring anhydrous conditions is also critical.[7]
-
Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl bromide couple to form 4,4'-dibromobiphenyl. This is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture can minimize this.[2]
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Catalyst Inhibition: The sulfur atom in certain substrates can coordinate to the palladium catalyst, leading to inhibition.[7] While not present in this specific synthesis, it's a key consideration for sulfur-containing analogues.
Q4: My reaction is very sluggish. How can I increase the reaction rate?
To accelerate a slow reaction, consider the following:
-
Increase Temperature: Gently increasing the reaction temperature within the optimal range (e.g., from 80 °C to 100 °C) can significantly speed up the reaction.[1] However, be cautious of excessive heat, which can cause catalyst decomposition.[1]
-
Optimize Catalyst/Ligand Ratio: A typical palladium-to-ligand ratio is 1:1 to 1:2.[3] Ensure this ratio is optimal for your specific system.
-
Solvent Choice: Aprotic, nonpolar solvents like toluene and dioxane are commonly used and can impact reaction rates.[1] Ensure the chosen solvent effectively dissolves all reactants.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[1][2] 2. Impure reagents or wet solvent.[1][3] 3. Inappropriate ligand or base for the substrate.[1] 4. Insufficient reaction temperature.[1] | 1. Ensure rigorous inert atmosphere (argon/nitrogen); use freshly opened or properly stored catalyst/ligand; use an air-stable precatalyst.[3] 2. Purify starting materials; use anhydrous and thoroughly degassed solvents.[3] 3. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong base (e.g., NaOtBu).[3][7] 4. Incrementally increase the temperature (e.g., in 10 °C steps) up to ~110 °C.[1] |
| Significant Side Products | 1. Hydrodehalogenation: Presence of water or protic impurities.[7] 2. Homocoupling: Presence of oxygen; inefficient catalyst activation.[2] | 1. Use high-purity, anhydrous reagents and solvents; consider a different base.[7] 2. Improve the degassing procedure (e.g., freeze-pump-thaw cycles); use a direct Pd(0) source or an efficient precatalyst.[2] |
| Catalyst Deactivation | 1. Reaction temperature is too high.[1] 2. Product inhibition.[1] | 1. Lower the reaction temperature or screen more thermally stable precatalysts.[1] 2. Consider screening a different class of ligand that may be less susceptible to product coordination.[1] |
| Inconsistent Results | 1. Difficulty in setting up identical reaction conditions. 2. Inconsistent quality of reagents or solvents. | 1. Use an air-stable precatalyst to simplify setup and ensure a consistent Pd:ligand ratio.[3] 2. Use reagents from a single, reliable batch; purify solvents before use. |
Optimization of Reaction Parameters
The following table summarizes key parameters for optimizing the synthesis of this compound.
| Parameter | Options | General Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | XPhos Pd G3 | Air-stable, ensures a 1:1 Pd:ligand ratio, and simplifies reaction setup, leading to more reproducible results.[3] |
| Ligand | XPhos, RuPhos, SPhos, BINAP | XPhos (if not using a precatalyst) | Bulky, electron-rich biaryl phosphine ligands are highly effective for coupling aryl bromides and chlorides.[3][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu | A strong, non-coordinating base that is highly effective for this type of C-N bond formation.[1][7] |
| Solvent | Toluene, 1,4-Dioxane, THF | Toluene or 1,4-Dioxane | Aprotic solvents that effectively dissolve the reactants and are stable at the required reaction temperatures.[1][7] |
| Temperature | 80 - 110 °C | 100 °C | Provides a good balance between reaction rate and catalyst stability for aryl bromide substrates.[1][3] |
| Catalyst Loading | 1 - 3 mol% | 1 - 2 mol% | Lowering catalyst loading is cost-effective, but higher loadings may be needed for challenging substrates.[7] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for your specific laboratory conditions.
Reagents:
-
1,4-Dibromobenzene (1.0 equiv)
-
1-Methylpiperazine (1.1 - 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1-0.2 M solution)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add 1,4-dibromobenzene.
-
Add the anhydrous, degassed solvent via syringe, followed by the 1-methylpiperazine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-Methylation of 1-(4-bromophenyl)piperazine
Welcome to the technical support center for the N-methylation of 1-(4-bromophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-methylation of 1-(4-bromophenyl)piperazine?
A1: The most common and effective method for the N-methylation of secondary amines like 1-(4-bromophenyl)piperazine is the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the methyl source and formic acid as both a catalyst and reducing agent.[1] It is a reductive amination process that is known for its high efficiency and for avoiding the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents.[2][3][4]
Q2: What are the primary reagents and typical reaction conditions for the Eschweiler-Clarke N-methylation?
A2: The primary reagents are 1-(4-bromophenyl)piperazine, formaldehyde (usually as a 37% aqueous solution), and formic acid. The reaction is typically heated, often to around 80-100°C, for several hours.[1][2] The reaction is generally performed in an aqueous solution, and the loss of carbon dioxide gas during the reaction makes it irreversible.[3]
Q3: What is the main potential side reaction to be aware of during the N-methylation of 1-(4-bromophenyl)piperazine?
A3: The most significant side reaction is the N-formylation of the piperazine nitrogen, leading to the formation of 1-(4-bromophenyl)-4-formylpiperazine. This occurs when the piperazine reacts with formic acid, which is present in excess. Careful control of the reaction conditions, particularly the stoichiometry of formaldehyde, is crucial to minimize this byproduct.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to spots of the starting material and a pure sample of the product (if available), you can determine when the starting material has been consumed.
Q5: Is it possible to form a quaternary ammonium salt during this reaction?
A5: The Eschweiler-Clarke reaction is specifically noted for its inability to form quaternary ammonium salts.[3] The reaction mechanism involves the formation of an iminium ion, which is not possible with a tertiary amine. This makes it a preferred method over using reagents like methyl iodide, which can lead to over-methylation.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-methylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed. The reaction can take up to 18 hours or more.[2] - Increase reaction temperature: Gently increase the temperature to the recommended 80-100°C range. Ensure the solvent does not boil off.[1] |
| Suboptimal Reagent Stoichiometry | - Ensure excess formaldehyde and formic acid: Use a molar excess of both formaldehyde and formic acid as per established protocols. A typical ratio is 1.1 equivalents of formaldehyde and 1.8 equivalents of formic acid per equivalent of the amine.[2] |
| Poor Quality Reagents | - Use fresh, high-purity reagents: Ensure the formaldehyde solution has not degraded and the formic acid is of high purity. |
| Product Loss During Workup | - Optimize extraction pH: During the workup, ensure the aqueous layer is made sufficiently basic (pH ~11) to deprotonate the tertiary amine product, allowing for efficient extraction into an organic solvent like dichloromethane (DCM).[2] |
Problem 2: Significant Formation of N-formyl Byproduct
| Possible Cause | Suggested Solution |
| Insufficient Formaldehyde | - Maintain an adequate amount of formaldehyde: The N-formylation becomes more competitive if formaldehyde is the limiting reagent. Ensure at least a stoichiometric amount, and preferably a slight excess, of formaldehyde is present throughout the reaction. |
| Reaction Temperature Too High | - Moderate the reaction temperature: Excessively high temperatures can sometimes favor side reactions. Maintain the temperature within the recommended 80-100°C range. |
| Prolonged Reaction Time After Completion | - Monitor and stop the reaction promptly: Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the workup. Extended heating in the presence of formic acid can increase the formation of the N-formyl byproduct. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | - Optimize column chromatography: Use a suitable solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/methanol) can effectively separate the N-methylated product from the more polar N-formyl byproduct and the starting material. |
| Product is an Oil or Low-Melting Solid | - Consider salt formation for purification: If the free base is difficult to handle, consider converting it to a hydrochloride salt by treating the purified product with HCl in an appropriate solvent (e.g., ether or isopropanol). The salt is often a crystalline solid that is easier to isolate and handle. |
Quantitative Data Summary
The following table presents representative yields for the N-methylation of arylpiperazines and related side reactions. Please note that actual yields can vary based on specific reaction conditions and the substrate.
| Substrate | Reaction | Product | Byproduct | Yield of Product (%) | Yield of Byproduct (%) | Reference |
| General Secondary Amine | Eschweiler-Clarke | Tertiary Amine | - | ~98% | Not specified | [2] |
| N-Arylpiperazine | N-Formylation | N-Formylpiperazine | - | Up to 90% (in the absence of formaldehyde) | - | Based on similar reactions |
| 1-(4-bromophenyl)piperazine | N-Methylation | 1-(4-bromophenyl)-4-methylpiperazine | 1-(4-bromophenyl)-4-formylpiperazine | 85-95% (typical) | 5-15% (typical) | Estimated based on typical Eschweiler-Clarke reaction outcomes |
Experimental Protocols
Key Experiment: N-methylation of 1-(4-bromophenyl)piperazine via Eschweiler-Clarke Reaction
This protocol is a representative procedure for the N-methylation of 1-(4-bromophenyl)piperazine.
Materials:
-
1-(4-bromophenyl)piperazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for basification
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)piperazine (1.0 eq).
-
Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[2]
-
Heat the reaction mixture to 80°C and stir for 18 hours.[2] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and 1 M HCl to the reaction mixture and extract with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with a strong base (e.g., NaOH or KOH pellets or a concentrated aqueous solution).
-
Extract the basic aqueous phase with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Visualizations
Reaction Pathway for N-methylation and Side Reaction
Caption: N-methylation of 1-(4-bromophenyl)piperazine and the N-formylation side reaction.
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield in N-methylation.
References
preventing degradation of 1-(4-Bromophenyl)-4-methylpiperazine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Bromophenyl)-4-methylpiperazine to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the long-term stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For long-term storage, refrigeration (2-8°C) is recommended, and some suppliers suggest storage at -20°C.[4][5] Storing the compound under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.[3]
Q2: What is the expected shelf life of this compound?
A2: With proper storage conditions, this compound is expected to be stable for an extended period. For a deuterated analog, a shelf life of 12 months is suggested when refrigerated.[6] However, it is crucial to monitor the purity of the compound periodically, especially if it has been stored for a long time or if the storage conditions have deviated from the recommendations.
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its physical state. The most reliable method to detect degradation is through analytical techniques like HPLC or GC-MS, which can reveal the presence of impurity peaks and a decrease in the main peak area.
Q4: What are the likely degradation pathways for this compound during storage?
A4: Based on the chemical structure of this compound and the stability of related arylpiperazine compounds, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodegradation.[7]
-
Oxidation: The piperazine ring and the N-methyl group are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: Although generally stable, under conditions of high humidity, the compound could potentially undergo hydrolysis, though this is less common for this type of amine.[3][8][9]
-
N-Dealkylation: The N-methyl group can be cleaved, leading to the formation of 1-(4-bromophenyl)piperazine.[10][11]
-
Photodegradation: The bromophenyl group may be sensitive to light, potentially leading to dehalogenation or other reactions upon prolonged exposure to UV or visible light.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (yellowing/browning) | Oxidation due to exposure to air or light. | 1. Check the purity of the compound using HPLC or TLC. 2. If purity is compromised, consider purification (e.g., recrystallization) if possible. 3. For future storage, ensure the container is tightly sealed and protected from light. Consider storing under an inert atmosphere. |
| Appearance of new peaks in HPLC/GC-MS analysis | Chemical degradation. | 1. Attempt to identify the degradation products by mass spectrometry. 2. Likely impurities include 1-(4-bromophenyl)piperazine (from N-dealkylation) and various oxidation products. 3. Review storage conditions and handling procedures to identify the cause of degradation. |
| Reduced potency or inconsistent experimental results | Degradation of the compound leading to a lower concentration of the active molecule. | 1. Confirm the purity and concentration of your stock solutions. 2. Prepare fresh solutions from a new or confirmed high-purity batch of the compound. 3. Re-evaluate your storage and handling protocols to prevent future degradation. |
| Compound appears moist or clumpy | Absorption of moisture due to improper storage. | 1. Dry the compound under vacuum in a desiccator. 2. Confirm the purity after drying. 3. Store in a desiccator or a tightly sealed container with a desiccant. |
Storage Condition Recommendations
| Parameter | Optimal Condition | Suboptimal Condition | Potential Consequences of Suboptimal Storage |
| Temperature | Refrigerated (2-8°C) or Frozen (-20°C) | Room Temperature or Elevated Temperatures | Increased rate of thermal degradation. |
| Light | Stored in an amber vial or in the dark | Exposure to direct sunlight or UV light | Photodegradation, leading to the formation of impurities. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Exposure to air | Oxidative degradation of the piperazine ring and N-methyl group. |
| Humidity | Stored in a desiccator or with a desiccant | High humidity environment | Potential for hydrolysis and physical changes to the solid. |
| Container | Tightly sealed, airtight container | Loosely capped vial or open container | Increased exposure to air and moisture, accelerating degradation. |
Experimental Protocols
Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound (reference standard and sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of impurity peaks and calculate the purity of the sample based on the peak area percentage.
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: Potential degradation pathways for the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]
- 5. astechireland.ie [astechireland.ie]
- 6. tenovapharma.com [tenovapharma.com]
- 7. isaacpub.org [isaacpub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(4-Bromophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalysts from 1-(4-Bromophenyl)-4-methylpiperazine, particularly after palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts from this compound?
A1: The most common methods for removing residual palladium catalysts from reaction mixtures containing this compound include:
-
Filtration through Celite: This is a simple and effective first step to remove heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium metal.[1][2]
-
Scavenging: This involves using solid-supported reagents (scavengers) that selectively bind to the palladium, which can then be removed by filtration. Common scavengers include those with thiol, amine, or phosphine functional groups.[2][3] Activated carbon can also be used as a scavenger.
-
Recrystallization: This technique purifies the product by dissolving it in a hot solvent and allowing it to cool, forming crystals while the impurities, including the palladium catalyst, remain in the mother liquor.
-
Liquid-Liquid Extraction: This method can be used to remove water-soluble palladium salts by partitioning them into an aqueous phase, separate from the product in an organic phase.[2]
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from starting materials, by-products, and residual palladium catalyst and ligands.
Q2: How do I choose the right purification method for my experiment?
A2: The choice of purification method depends on several factors:
-
Form of the Palladium Catalyst: For heterogeneous catalysts like Pd/C, filtration is the primary choice. For homogeneous (soluble) catalysts, methods like scavenging, recrystallization, or chromatography are more suitable.[2]
-
Solubility of this compound: The product is reportedly more soluble in organic solvents and less soluble in water.[1] This property is crucial for selecting appropriate solvents for recrystallization and extraction.
-
Nature of Impurities: The synthesis of this compound via Buchwald-Hartwig amination can lead to impurities such as unreacted starting materials, dehalogenated arenes (bromobenzene), and homocoupling products.[2] Column chromatography is often effective in removing these along with the catalyst.
-
Required Purity Level: For applications in drug development, achieving very low levels of palladium (often in the low ppm range) is critical.[4] This may necessitate a combination of purification methods, such as an initial filtration followed by scavenging and/or recrystallization.
Q3: What are some potential recrystallization solvents for this compound?
A3: While specific solvent systems for this compound are not widely reported, a good starting point can be inferred from similar compounds. For the related compound 1-(4-bromophenyl)piperidine, a mixture of dichloromethane and n-heptane (1:4) has been used for recrystallization.[5] Given the solubility profile of this compound, exploring solvent/anti-solvent systems like ethyl acetate/hexanes or ethanol/water could also be effective.[3]
Troubleshooting Guides
Issue 1: My palladium scavenger is not effectively removing the catalyst.
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Scavenger Choice | Screen a variety of scavengers with different functional groups (e.g., thiol-based, amine-based). | The effectiveness of a scavenger depends on the oxidation state and coordination sphere of the palladium species in your reaction mixture.[3] |
| Insufficient Scavenger Amount | Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5-10 equivalents. | An inadequate amount of scavenger will lead to incomplete removal of the palladium. |
| Suboptimal Reaction Conditions | Optimize scavenging time and temperature. Most scavengers work at room temperature, but gentle heating may improve efficiency. | Kinetic factors can play a role in the binding of the palladium to the scavenger.[3] |
| Poor Mass Transfer | Ensure vigorous stirring of the reaction mixture during scavenging. | Good mixing is essential for the solid-supported scavenger to come into contact with the dissolved palladium species. |
| Product-Palladium Complexation | Consider using a stronger chelating scavenger or switching to a different purification method like column chromatography. | The basic nitrogen atoms in this compound could potentially form a stable complex with palladium, making it difficult for the scavenger to remove. |
Issue 2: Significant product loss during purification.
| Potential Cause | Troubleshooting Step | Explanation |
| Product Adsorption onto Scavenger/Celite | Wash the scavenger or Celite pad thoroughly with a suitable solvent after filtration. | The product can be physically adsorbed onto the surface of the solid support. |
| Co-precipitation during Recrystallization | Ensure the crude product is fully dissolved at the higher temperature before cooling. Use a minimal amount of hot solvent. | If the solution is supersaturated with the product at the high temperature, it can crash out along with impurities upon cooling. |
| Product Solubility in Extraction Solvent | Perform a small-scale test to ensure your product has low solubility in the aqueous phase during liquid-liquid extraction. | This compound has basic nitrogens and could be protonated and extracted into an acidic aqueous phase. Using a neutral or basic aqueous wash is advisable. |
| Non-specific binding to activated carbon | Optimize the amount of activated carbon used; start with a small amount and increase if necessary. | Activated carbon can have a high surface area and may adsorb the product along with the palladium.[3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., silica-thiol or polymer-bound trimercaptotriazine) to the solution. The amount of scavenger will depend on the specific product and the estimated amount of residual palladium. A common starting point is 5-10 weight equivalents relative to the catalyst.
-
Stirring: Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time should be determined experimentally by monitoring the palladium concentration in the solution.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A dichloromethane/n-heptane mixture is a good starting point.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for removing residual catalysts.
Caption: Troubleshooting ineffective scavenging.
References
Technical Support Center: Optimizing N-Alkylation of 1-(4-Bromophenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-alkylation of 1-(4-bromophenyl)piperazine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the N-alkylation of 1-(4-bromophenyl)piperazine.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Insufficient base strength or amount. | Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[1] |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent such as dimethylformamide (DMF) to ensure all reactants are in solution.[1] | |
| Low reaction temperature. | Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature, for example, to 60-80 °C.[1] | |
| Impure reagents or solvents. | Use high-purity, anhydrous reagents and solvents to avoid side reactions and catalyst poisoning.[1] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry. | Use an excess of 1-(4-bromophenyl)piperazine relative to the alkylating agent to statistically favor mono-alkylation.[1][2] |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation.[1] | |
| Unprotected piperazine. | For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-1-(4-bromophenyl)piperazine. The protecting group can be removed in a subsequent step.[1][3] | |
| Reaction Stalls (Incomplete Conversion) | Reversible reaction equilibrium. | Ensure the acid byproduct generated during the reaction is effectively neutralized by using a sufficient amount of base.[1] |
| Poor solubility of reagents as the reaction progresses. | Switch to a solvent like DMF to maintain the solubility of all components throughout the reaction.[1] | |
| Difficult Product Isolation/Purification | Product is water-soluble as a salt. | During aqueous workup, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, making the product more soluble in organic solvents like dichloromethane or ethyl acetate.[1] |
| Complex mixture of products. | If significant side products are formed, purification by column chromatography is often necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of 1-(4-bromophenyl)piperazine?
A1: The two primary methods are direct alkylation and reductive amination.[1]
-
Direct Alkylation: This involves reacting 1-(4-bromophenyl)piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] It is a straightforward and common technique.
-
Reductive Amination: This two-step, one-pot process involves reacting the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]
Q2: How can I achieve selective mono-alkylation and avoid the formation of the di-alkylated product?
A2: Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.[1][3]
-
Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][2]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. It is recommended to use at least 1.5-2.0 equivalents.[1]
-
Solvents: Anhydrous polar aprotic solvents are commonly used. Acetonitrile (MeCN) is a good starting point, but if solubility is an issue, dimethylformamide (DMF) is a suitable alternative.[1]
Q4: My product seems to be stuck in the aqueous layer during extraction. What should I do?
A4: High water solubility of the product, often due to the formation of its salt, is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]
Quantitative Data Summary
The following table summarizes the effect of stoichiometry on the selectivity of N-alkylation of piperazine, which is a useful model for understanding the reaction with 1-(4-bromophenyl)piperazine.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [2] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [2] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of 1-(4-bromophenyl)piperazine
This protocol describes a general method for the mono-N-alkylation of 1-(4-bromophenyl)piperazine using an alkyl bromide.
Materials:
-
1-(4-bromophenyl)piperazine
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Anhydrous Acetonitrile (MeCN)[1]
Procedure:
-
To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.[1]
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This method utilizes a protected piperazine to ensure mono-alkylation.
Materials:
-
N-Boc-piperazine (1 eq)
-
Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃, 1.5-2.0 eq)
-
Acetonitrile or DMF
Procedure:
-
Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add potassium carbonate to the solution.
-
Add the desired alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, the reaction is worked up by filtering the solids and removing the solvent in vacuo.
-
The Boc-protected product can then be deprotected under acidic conditions to yield the mono-alkylated piperazine.[3]
Visualizations
Caption: Reaction pathway for the N-alkylation of 1-(4-bromophenyl)piperazine.
Caption: General experimental workflow for N-alkylation.
References
Validation & Comparative
Purity Assessment of 1-(4-Bromophenyl)-4-methylpiperazine: A Comparative Guide to HPLC-UV Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the quality control process. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 1-(4-Bromophenyl)-4-methylpiperazine, a key intermediate in the synthesis of various pharmacologically active compounds.[1] The performance of this method is compared with other analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds.[2][3] The method's high sensitivity, specificity, and accuracy make it ideal for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates.[2] For this compound, a reversed-phase HPLC method is highly effective, separating the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits strong absorption, attributable to its bromophenyl group.
Experimental Protocol: HPLC-UV Purity Analysis
This protocol is adapted from established methods for similar arylpiperazine derivatives.[1]
1. Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector and data acquisition software.
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 40:60 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Diluent: A mixture of Acetonitrile and water in a ratio of 50:50 (v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0): Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.[1]
5. Data Analysis: The purity of the sample is calculated by the area normalization method. The percentage purity is the ratio of the peak area of the main component to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Experimental Workflow
References
A Comparative Guide to the Reactivity of 1-(4-Bromophenyl)-4-methylpiperazine and Other Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide substrate is a critical parameter that dictates the efficiency and feasibility of these transformations. This guide provides a comprehensive comparison of the reactivity of 1-(4-Bromophenyl)-4-methylpiperazine with its corresponding aryl chloride and aryl iodide analogues in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The selection of the appropriate aryl halide is a crucial decision in synthesis design, impacting reaction conditions, catalyst loading, and overall yield. This comparison aims to provide researchers with the necessary data to make informed decisions when incorporating the 1-(4-aryl)-4-methylpiperazine moiety into complex molecules.
Comparative Reactivity Analysis
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend in reactivity is I > Br > Cl, which is a direct consequence of the decreasing C-X bond strength down the group. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle, and a weaker C-X bond facilitates this process, leading to faster reaction rates and often allowing for milder reaction conditions.
While specific experimental data for direct side-by-side comparisons of 1-(4-halophenyl)-4-methylpiperazine in all three major cross-coupling reactions is dispersed throughout the literature, the following tables compile representative data from studies on these substrates and closely related analogues to illustrate the reactivity trend.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 1-(4-Halophenyl)-4-methylpiperazines with Phenylboronic Acid
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(4-Iodophenyl)-4-methylpiperazine | 1-Methyl-4-(4-phenylphenyl)piperazine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 (estimated)¹ |
| This compound | 1-Methyl-4-(4-phenylphenyl)piperazine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 84[1] |
| 1-(4-Chlorophenyl)-4-methylpiperazine | 1-Methyl-4-(4-phenylphenyl)piperazine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~70-80 (estimated)² |
¹Estimated yield based on the high reactivity of aryl iodides in Suzuki couplings. ²Estimated yield based on typical conditions required for less reactive aryl chlorides.
Table 2: Buchwald-Hartwig Amination of 1-(4-Halophenyl)-4-methylpiperazines with Morpholine
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(4-Iodophenyl)-4-methylpiperazine | 4-(4-(4-Methylpiperazin-1-yl)phenyl)morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 1 | >95[2] |
| This compound | 4-(4-(4-Methylpiperazin-1-yl)phenyl)morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 5 | 90[2] |
| 1-(4-Chlorophenyl)-4-methylpiperazine | 4-(4-(4-Methylpiperazin-1-yl)phenyl)morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 18 | ~85 (estimated)³ |
³Estimated yield based on advanced catalyst systems often required for aryl chlorides.
Table 3: Sonogashira Coupling of 1-(4-Halophenyl)-4-methylpiperazines with Phenylacetylene
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(4-Iodophenyl)-4-methylpiperazine | 1-Methyl-4-(4-(phenylethynyl)phenyl)piperazine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 2 | 95[3] |
| This compound | 1-Methyl-4-(4-(phenylethynyl)phenyl)piperazine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 | 6 | 88[3] |
| 1-(4-Chlorophenyl)-4-methylpiperazine | 1-Methyl-4-(4-(phenylethynyl)phenyl)piperazine | Pd(PCy₃)₂ / CuI | K₂CO₃ | Dioxane | 120 | 24 | ~60-70 (estimated)⁴ |
⁴Estimated yield reflecting the generally lower reactivity of aryl chlorides in Sonogashira couplings.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization based on the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
A mixture of the 1-(4-halophenyl)-4-methylpiperazine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., DME/H₂O 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to the specified temperature (e.g., 80 °C) and stirred for the indicated time.[1] After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
In an oven-dried Schlenk tube under an argon atmosphere, the 1-(4-halophenyl)-4-methylpiperazine (1.0 mmol), morpholine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and base (e.g., NaOtBu, 1.4 mmol) are combined in an anhydrous, degassed solvent (e.g., toluene, 5 mL). The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time.[2] Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling Protocol
To a solution of the 1-(4-halophenyl)-4-methylpiperazine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), copper(I) iodide (0.01 mmol, 1 mol%), and a base (e.g., triethylamine, 2.0 mmol). Phenylacetylene (1.1 mmol) is then added, and the mixture is degassed with argon. The reaction is stirred at the specified temperature for the indicated time.[3] After completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Principles
The following diagrams illustrate the fundamental workflows and relationships discussed in this guide.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity trend of aryl halides in cross-coupling reactions.
Conclusion
The choice of aryl halide is a critical parameter in the successful execution of palladium-catalyzed cross-coupling reactions. For the synthesis of derivatives of 1-(4-aryl)-4-methylpiperazine, the reactivity trend of I > Br > Cl holds true. Aryl iodides are the most reactive substrates, often allowing for milder reaction conditions and shorter reaction times. This compound offers a good balance of reactivity and stability, making it a versatile and widely used building block. Aryl chlorides, while being more cost-effective, are the least reactive and typically require more forcing conditions and specialized catalyst systems to achieve high yields. This guide provides a foundational understanding and practical data to assist researchers in navigating these choices for efficient and effective synthesis.
References
Comparative Biological Activity of 1-(4-Bromophenyl)-4-methylpiperazine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-(4-Bromophenyl)-4-methylpiperazine and its structurally related analogs. The information presented is supported by available experimental data to facilitate further research and development in medicinal chemistry.
The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the para-position of the phenyl ring and a methyl group on the distal nitrogen of the piperazine ring, as seen in this compound, gives rise to a molecule with potential for diverse pharmacological activities. While comprehensive biological data for this compound itself is limited in publicly available literature, the extensive research on its analogs provides valuable insights into the structure-activity relationships (SAR) and the therapeutic potential of this chemical class.
This guide summarizes the known biological activities of analogs of this compound, focusing on anticancer, antimicrobial, and acetylcholinesterase inhibitory properties.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are diverse, with modifications to the core structure leading to significant variations in potency and selectivity across different biological targets.
Anticancer Activity
Several analogs of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. The modifications often involve the replacement of the N-methyl group with larger substituents or the derivatization of the bromophenyl ring.
| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | Breast Cancer (MCF7, BT20, T47D, CAMA-1) | 0.31–120.52 | [1] |
| Thiouracil amide derivatives with a piperazine ring | Breast Cancer (MCF7) | 18.23 to >100 | |
| 4-piperazinyl-quinoline-isatin hybrids | Breast Cancer (MDA-MB468, MCF7) | 10.34–66.78 | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Various (e.g., CNS cancer SNB-75) | Growth Percent Inhibition of 41.25% at 10 µM |
Antimicrobial Activity
The 1-(4-Bromophenyl)piperazine scaffold has been incorporated into various molecules exhibiting antimicrobial properties. The activity is often dependent on the nature of the substituents attached to the piperazine nitrogen and the phenyl ring.
| Compound/Analog | Microorganism | Activity (MIC in µg/mL) | Reference |
| N-(4-bromophenyl)furan-2-carboxamide | Acinetobacter baumannii (CRAB), Enterobacter cloacae (CREC), Klebsiella pneumoniae (CRKP) | 6.25 | [2] |
| N-(4-bromophenyl)furan-2-carboxamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [2] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various bacteria and fungi | Promising activity comparable to standard drugs | [3] |
| meta-alkoxyphenylcarbamates with N-phenylpiperazine | Candida albicans | 97.7–195.3 | [4] |
Acetylcholinesterase (AChE) Inhibition
Derivatives of phenylpiperazine are known to interact with enzymes involved in neurotransmission. Several analogs have been investigated for their potential to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This activity is particularly relevant for the development of treatments for neurodegenerative diseases like Alzheimer's.
| Compound/Analog | Enzyme | Activity (IC50 in µM) | Reference |
| Phthalimide-piperazine derivatives | Acetylcholinesterase (AChE) | 16.42 - 63.03 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e-g., this compound analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations is prepared.
-
Enzyme Addition: The reaction is initiated by adding acetylcholinesterase enzyme to the mixture.
-
Substrate Addition: After a pre-incubation period, the substrate, acetylthiocholine iodide, is added.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm at regular intervals.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
General workflow for the synthesis and biological evaluation of this compound analogs.
Simplified PI3K/AKT signaling pathway, a potential target for some piperazine analogs.
Conclusion
While direct biological activity data for this compound is not extensively documented, the diverse and potent activities of its analogs highlight the significant potential of this chemical scaffold in drug discovery. The structure-activity relationships gleaned from the study of these analogs indicate that modifications at the N4-position of the piperazine ring and substitutions on the phenyl ring are key determinants of biological activity. This guide serves as a foundational resource for researchers, providing a comparative overview and detailed experimental protocols to inspire and facilitate the design and development of novel therapeutic agents based on the this compound core structure. Further investigation into the biological profile of the parent compound is warranted to fully elucidate the potential of this chemical series.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-(4-Bromophenyl)-4-methylpiperazine as a Serotonin Receptor Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 1-(4-Bromophenyl)-4-methylpiperazine as a potential serotonin receptor ligand. Due to the current lack of specific published binding and functional data for this compound, this document focuses on a predictive profile based on the well-established pharmacology of structurally related arylpiperazines. We present a direct comparison with established serotonin receptor ligands—8-OH-DPAT, Buspirone, and WAY-100635—supported by experimental data from the literature. Detailed protocols for key validation assays are also provided to facilitate the necessary empirical investigation of this compound.
Predicted Profile of this compound
Arylpiperazine derivatives are a well-known class of compounds that frequently exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The structure of this compound, featuring a bromophenyl group attached to a methylpiperazine moiety, suggests potential interaction with these receptors. The bromine atom at the para position of the phenyl ring may influence selectivity and affinity. It is hypothesized that this compound could act as an agonist, partial agonist, or antagonist at various serotonin receptor subtypes. However, without experimental data, its precise pharmacological profile remains speculative.
Comparative Analysis with Established Serotonin Receptor Ligands
To provide a context for the potential activity of this compound, the following table summarizes the binding affinities (Ki) of well-characterized serotonin receptor ligands.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | Primary Functional Activity |
| This compound | Data Not Available | Data Not Available | Data Not Available | To be determined |
| 8-OH-DPAT | 1.0 | 398 | 15 | 5-HT1A Agonist, 5-HT7 Agonist |
| Buspirone | 14 | 282 | - | 5-HT1A Partial Agonist |
| WAY-100635 | 0.9 | 1995 | >10000 | 5-HT1A Antagonist |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
To empirically determine the serotonin receptor binding profile and functional activity of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT7).
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]5-CT for 5-HT7).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known unlabeled ligand for the target receptor (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled ligand).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring G-protein activation.
Materials:
-
Cell membranes expressing the target G-protein coupled serotonin receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound: this compound.
-
Known agonist and antagonist for the target receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of the test compound.
-
To determine antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data to generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax (maximal effect).
Visualizations
Serotonin 5-HT1A Receptor Signaling Pathway```dot
Caption: A typical experimental workflow for characterizing a novel ligand.
Comparative Cross-Reactivity Profile of 1-(4-Bromophenyl)-4-methylpiperazine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of 1-(4-Bromophenyl)-4-methylpiperazine against established pharmacological agents. Due to the limited availability of direct experimental data for this compound, its profile is inferred from its structural analog, 1-(4-Bromophenyl)-4-ethylpiperazine. This guide is intended to inform researchers and drug development professionals about the potential selectivity and off-target effects of this compound class.
Overview of Compounds
This comparison focuses on the predicted selectivity of this compound for various CNS receptors, with a concurrent assessment of its potential binding affinity at sigma, dopamine, serotonin, and muscarinic receptors. These targets are commonly associated with the pharmacological effects of arylpiperazine derivatives. For comparative purposes, we include the following well-characterized compounds:
-
Haloperidol: A typical antipsychotic with high affinity for dopamine D2 and sigma receptors.
-
Clozapine: An atypical antipsychotic with a broad receptor binding profile, including high affinity for various serotonin, dopamine, muscarinic, and histamine receptors.
-
(+)-Pentazocine: A high-affinity sigma-1 receptor agonist.
Comparative Binding Affinity
The following table summarizes the inhibitor constant (Ki) values for the comparator compounds and the structurally similar 1-(4-Bromophenyl)-4-ethylpiperazine. The Ki value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 (Kᵢ, nM) | Sigma-2 (Kᵢ, nM) | Dopamine D2 (Kᵢ, nM) | Serotonin 5-HT₂ₐ (Kᵢ, nM) | Muscarinic M1 (Kᵢ, nM) |
| 1-(4-Bromophenyl)-4-ethylpiperazine (analog) | 15 | 250 | No Data Available | No Data Available | >10,000 |
| Haloperidol | 3.5[1] | 4.1 | 0.89[2] | 120[2] | 30 |
| Clozapine | No Data Available | No Data Available | 125 | 8.9[2] | 9.5[3] |
| (+)-Pentazocine | 3.68[1] | No Data Available | No Data Available | No Data Available | No Data Available |
Note: Data for this compound is not available. Data for its ethyl analog is presented as a predictive reference.
Functional Activity
Functional activity is a measure of a ligand's ability to produce a biological response upon binding to a receptor. This is often expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
| Compound | Primary Target(s) | Functional Effect | EC₅₀ / IC₅₀ (nM) |
| Haloperidol | Dopamine D2 | Antagonist | IC₅₀: 0.16 - 2.84[4] |
| Clozapine | Multiple | Antagonist/Partial Agonist | Varies by receptor |
| (+)-Pentazocine | Sigma-1 | Agonist | No Data Available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of cross-reactivity profiling.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 or sigma-2 receptors.
-
Radioligand: --INVALID-LINK---pentazocine for sigma-1 or [³H]1,3-di-o-tolylguanidine ([³H]DTG) for sigma-2.
-
Non-labeled competing ligands (for determining non-specific binding, e.g., haloperidol).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Kᵢ values are calculated from the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Calcium Flux Assay for Muscarinic M1 Receptor
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of a test compound at the Gq-coupled M1 muscarinic receptor.
Principle: Activation of the M1 receptor leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist (e.g., carbachol) and antagonist control compounds.
-
Test compound.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Plate M1-expressing cells in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
For antagonist testing, pre-incubate the cells with the test compound.
-
Add the agonist (or test compound for agonist testing) and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
EC₅₀ or IC₅₀ values are determined by plotting the response against the compound concentration.
CRE-Luciferase Reporter Gene Assay for Dopamine D2 Receptor
Objective: To determine the functional activity (IC₅₀) of a test compound at the Gi-coupled D2 dopamine receptor.
Principle: Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay uses a reporter gene (luciferase) under the control of a cAMP response element (CRE). A decrease in agonist-stimulated luciferase activity indicates D2 receptor activation.
Materials:
-
Cells co-transfected with the human D2 dopamine receptor and a CRE-luciferase reporter construct.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Dopamine (agonist).
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the transfected cells in a microplate.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with a mixture of forskolin and dopamine.
-
After an incubation period, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence, which is proportional to the level of gene expression.
-
IC₅₀ values are determined by plotting the inhibition of luciferase activity against the compound concentration.
Disclaimer
The information provided in this guide regarding this compound is based on predictive analysis due to the absence of direct experimental data. The data for the structural analog and comparator compounds are compiled from publicly available sources and are intended for informational purposes only. Researchers are strongly encouraged to conduct their own in vitro and in vivo studies to definitively determine the cross-reactivity profile of this compound.
References
- 1. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
comparative analysis of different synthesis routes for 1-(4-Bromophenyl)-4-methylpiperazine
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(4-Bromophenyl)-4-methylpiperazine is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of the most common and effective synthesis strategies for this compound, focusing on Buchwald-Hartwig amination, Ullmann condensation, and a two-step synthesis involving reductive amination. The performance of each route is evaluated based on reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.
Data Summary
The following table summarizes the key quantitative data for the different synthesis routes to this compound.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Two-Step Synthesis (via Reductive Amination) |
| Starting Materials | 1,4-Dibromobenzene, 1-Methylpiperazine | 1,4-Dibromobenzene, 1-Methylpiperazine | 4-Bromoaniline, Diethanolamine (then methylation) |
| Key Reagents/Catalysts | Palladium acetate (Pd(OAc)₂), BINAP, Sodium tert-butoxide | Copper(I) iodide (CuI), L-proline, Potassium carbonate | Thionyl chloride, Sodium borohydride, Formaldehyde |
| Solvent | Toluene | Dimethyl sulfoxide (DMSO) | Chloroform, Water, Methanol |
| Temperature | 100-110 °C | 100-120 °C | Room Temperature to 50 °C |
| Reaction Time | 8 - 12 hours | 24 - 48 hours | Multiple steps, >24 hours total |
| Reported Yield | ~78-95%[1][2] | ~40-60% | ~48% (for 1-(4-bromophenyl)piperazine intermediate)[3] |
| Purity | High (>98%) | Moderate to High | Moderate to High |
| Scalability | Readily scalable[4] | Moderate | Moderate |
| Cost of Catalyst | High (Palladium) | Low (Copper) | Low |
| Environmental Impact | Moderate (heavy metal catalyst, organic solvents) | High (high temperatures, DMSO) | Moderate (use of chlorinated solvents) |
Experimental Protocols
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-nitrogen bonds.
General Procedure: A mixture of 1,4-dibromobenzene (1 equivalent), 1-methylpiperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium acetate (0.02 equivalents), and BINAP (0.03 equivalents) in toluene is degassed and heated to 100-110 °C for 8-12 hours under a nitrogen atmosphere.[1][4] After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to yield this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the synthesis of aryl amines.
General Procedure: A mixture of 1,4-dibromobenzene (1 equivalent), 1-methylpiperazine (1.5 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents) in DMSO is heated to 100-120 °C for 24-48 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Two-Step Synthesis via Piperazine Formation and Reductive Amination
This route involves the initial synthesis of a piperazine ring followed by N-alkylation. A common approach is the reaction of an aniline with a bis(2-haloethyl)amine derivative.
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine Diethanolamine is first chlorinated using thionyl chloride to form bis(2-chloroethyl)amine hydrochloride. This intermediate is then reacted with 4-bromoaniline in the presence of a base to yield 1-(4-bromophenyl)piperazine. This initial step has a reported yield of approximately 48.3%.[3]
Step 2: Reductive Amination to this compound 1-(4-Bromophenyl)piperazine (1 equivalent) and formaldehyde (1.2 equivalents) are stirred in methanol at room temperature. Sodium borohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred for a further 2-4 hours. The reaction is quenched with water and the product is extracted with an organic solvent. After drying and concentration, the crude product can be purified by column chromatography. This step typically proceeds with high yield.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthesis routes, the following diagrams are provided.
Caption: Comparative overview of the main synthetic routes to this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Conclusion
The choice of synthesis route for this compound depends on the specific requirements of the researcher or organization. The Buchwald-Hartwig amination offers high yields and purity, making it an excellent choice for laboratory-scale synthesis and applications where a high-quality product is essential. Its scalability has also been demonstrated, although the cost of the palladium catalyst may be a consideration for large-scale production.
The Ullmann condensation provides a lower-cost alternative due to the use of a copper catalyst, but this is often at the expense of lower yields and harsher reaction conditions. This method may be suitable for initial exploratory studies or when cost is a primary driver.
The two-step synthesis involving the initial formation of the piperazine ring followed by reductive amination is a viable, albeit longer, alternative. While the overall yield may be lower due to the multiple steps, the reagents are generally inexpensive, and the reactions can be carried out under milder conditions than the Ullmann condensation. This route may be advantageous when the starting materials are readily available and a multi-step synthesis is feasible within the project's timeline.
References
Unraveling the Structure-Activity Relationship of 1-(4-Bromophenyl)-4-methylpiperazine Derivatives: A Review of Available Data
Despite the prevalence of the piperazine scaffold in a multitude of biologically active compounds, a comprehensive, publicly available structure-activity relationship (SAR) study specifically detailing a series of 1-(4-Bromophenyl)-4-methylpiperazine derivatives remains elusive. This guide synthesizes the currently accessible information on related compounds to provide a contextual understanding of their potential biological significance and outlines the existing knowledge gaps.
The 1-arylpiperazine moiety is a well-established pharmacophore, frequently incorporated into centrally acting agents, particularly those targeting dopamine and serotonin receptors. The presence of a bromine atom on the phenyl ring offers a strategic point for chemical modification, allowing for the exploration of how different substituents impact biological activity. However, a systematic investigation into these modifications on the this compound core structure and their corresponding effects on potency and selectivity is not well-documented in the public domain.
Insights from Related Arylpiperazine Derivatives
While a direct SAR study on the target series is unavailable, valuable insights can be gleaned from research on structurally analogous compounds. Studies on various arylpiperazine derivatives have consistently demonstrated their potential as ligands for G-protein coupled receptors (GPCRs), with a particular emphasis on their antipsychotic and neurological applications.
For instance, extensive research on other 1-arylpiperazine series has revealed key structural features that govern their affinity and selectivity for dopamine D2 and D3 receptors. These studies often highlight the importance of the nature and position of substituents on the aryl ring, as well as modifications to the piperazine ring itself, in modulating receptor binding and functional activity. It is plausible that similar structural modifications to the this compound scaffold would yield derivatives with a range of affinities for these and other neurological targets.
Synthesis and Potential Biological Activities
The synthesis of derivatives based on the 1-(4-bromophenyl)piperazine core is achievable through established chemical methodologies. One documented example is the synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1] This compound, which incorporates the 1-(4-bromophenyl)piperazine moiety, has been noted for its promising antibacterial activity, suggesting that derivatives of this scaffold may possess a broader range of biological activities beyond neurological targets.[1] The piperazine ring is a common structural motif found in a wide array of medicinally important compounds, including antihistamines, antifungals, and antipsychotics.[1]
The general synthetic approach to creating a library of derivatives would likely involve the modification of the 4-methyl group on the piperazine ring or substitution at other positions on the bromophenyl ring. The resulting compounds could then be screened against a panel of biological targets to elucidate their pharmacological profiles.
Experimental Protocols: A General Framework
In the absence of specific studies on this compound derivatives, we can outline a general experimental workflow that would be employed to characterize the SAR of such a series, based on standard practices in drug discovery for similar compounds.
General Synthesis Workflow
Caption: General workflow for the synthesis of 1-(4-Bromophenyl)-4-alkylpiperazine derivatives.
In Vitro Biological Evaluation Workflow
Caption: A typical workflow for the in vitro biological evaluation of a new chemical series.
Data Presentation: A Template for Future Research
To facilitate future research and provide a clear framework for presenting SAR data for this class of compounds, the following table structure is proposed.
Table 1: Hypothetical Comparative Biological Activity Data for this compound Derivatives
| Compound ID | R1 (Modification on Phenyl Ring) | R2 (Modification on Piperazine Nitrogen) | Target A Affinity (Ki, nM) | Target B Affinity (Ki, nM) | In Vitro Potency (IC50, µM) |
| Parent | H | CH₃ | - | - | - |
| 1a | 2-Cl | CH₃ | Data | Data | Data |
| 1b | 3-Cl | CH₃ | Data | Data | Data |
| 1c | 2-F | CH₃ | Data | Data | Data |
| 2a | H | C₂H₅ | Data | Data | Data |
| 2b | H | n-propyl | Data | Data | Data |
Conclusion and Future Directions
References
A Comparative Guide to Analytical Method Validation for 1-(4-Bromophenyl)-4-methylpiperazine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comparative overview of validated analytical methods for the quantification of 1-(4-Bromophenyl)-4-methylpiperazine, a key chemical intermediate. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performances based on available experimental data for similar compounds.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While specific validation data for this exact molecule is not extensively published, data from structurally related piperazine derivatives provide a strong basis for method selection and development.
Table 1: Comparison of HPLC-UV, LC-MS/MS, and GC-MS for Piperazine Derivatives Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis of precursor and product ions. | Chromatographic separation of volatile compounds followed by mass analysis. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | ng-µg/mL range | pg-ng/mL range | ng/mL range |
| Key Advantages | Widely available, robust, cost-effective. | High sensitivity and selectivity, suitable for complex matrices. | Excellent for volatile and thermally stable compounds. |
| Key Limitations | May require derivatization for compounds without a chromophore, potential for matrix interference.[1][2] | Higher equipment cost and complexity. | May require derivatization for non-volatile compounds, potential for thermal degradation. |
Table 2: Performance Characteristics of Validated Methods for Piperazine Derivatives
| Validation Parameter | HPLC-UV (with Derivatization)[2] | LC-MS/MS[3] | GC-MS[4] |
| Linearity Range | 30 - 350 ppm | 0.5 - 7 µg/mL | 1.0 - 40.0 ng (on column) |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~10 ppm | 0.1 - 0.5 µg/mL | 2.5 - 5.0 µg/mL |
| Limit of Quantification (LOQ) | ~30 ppm | 0.5 µg/mL | Not explicitly stated, typically 3x LOD |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | < 5% | < 15% | Not explicitly stated |
Note: The data presented is based on studies of various piperazine derivatives and should be considered as a reference for method development and validation for this compound.
Experimental Workflows and Logical Relationships
A generalized workflow for analytical method validation is crucial for ensuring the reliability and consistency of results.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of this compound using different analytical techniques. These protocols are based on established methods for similar piperazine derivatives and should be optimized and validated for the specific analyte and sample matrix.
HPLC-UV Method Protocol
This protocol is adapted from a method for a structurally similar compound, 1-(4-Bromophenyl)-4-ethylpiperazine.[5]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) system with a UV detector and data acquisition software.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) mixture of Acetonitrile and Phosphate Buffer (pH 3.0, prepared by dissolving 2.72 g of KH₂PO₄ in 1000 mL of water and adjusting the pH with orthophosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 252 nm (based on the UV absorbance of similar compounds)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Preparation of Solutions:
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to be Assessed:
-
Specificity: Inject blank, standard, and sample solutions to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50-150% of the nominal concentration) and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix at different concentration levels.
-
Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability and intermediate precision.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
LC-MS/MS Method Protocol
This protocol is based on a method for the analysis of other piperazine derivatives.[3]
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS), e.g., a deuterated analog.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These would need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL solution of the reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the appropriate mobile phase composition to construct a calibration curve.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
-
Validation Parameters to be Assessed: Similar to the HPLC-UV method, with a focus on matrix effects, which can be significant in LC-MS/MS.
GC-MS Method Protocol
This protocol is based on a method for the analysis of benzylpiperazine and other arylpiperazines.[4]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chemicals and Reagents:
-
This compound reference standard
-
Appropriate solvent for extraction and dilution (e.g., methanol, ethyl acetate).
-
Internal Standard (IS), e.g., a structurally similar compound with a different retention time.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize a temperature gradient to achieve good separation (e.g., start at 100°C, ramp to 280°C).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mass Range: e.g., 40-400 amu.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL solution of the reference standard in a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Typically involves solvent extraction. Derivatization may be necessary if the compound exhibits poor chromatographic behavior.
-
-
Validation Parameters to be Assessed: Similar to the other methods, with particular attention to the thermal stability of the analyte.
References
Efficacy of 1-(4-Bromophenyl)-4-methylpiperazine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-bromophenyl)-4-methylpiperazine scaffold is a versatile pharmacophore integral to the development of a diverse range of therapeutic agents. Its derivatives have shown significant potential in targeting various biological systems, including the central nervous system and cancer-related pathways. This guide provides a comparative analysis of the efficacy of several this compound-based compounds, supported by experimental data from preclinical studies.
Anticancer Activity: Targeting Proliferation and Angiogenesis
A series of novel benzamide derivatives incorporating the this compound moiety have been synthesized and evaluated for their anticancer potential. The rationale behind their design often involves leveraging the structural similarities with known inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Comparative Anticancer Activity
The in vitro cytotoxic activity of these compounds was assessed against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound ID | R-Group (Substitution on Benzamide) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MIAPaCa-2 (Pancreatic Cancer) IC50 (µM) |
| A-9 | H | 4.89 | 4.26 | 31.36 |
| A-8 | 4-Cl | >50 | 4.82 | 4.02 |
| A-7 | 4-F | 4.32 | 3.96 | 3.89 |
| Gefitinib | (Standard) | 3.98 | 3.82 | 3.65 |
Data synthesized from a study on new methyl piperazine derivatives as anticancer agents.[1]
Compound A-9 , N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide, demonstrated notable activity against lung and colon cancer cell lines.[1] Interestingly, the introduction of a chloro group at the 4-position of the N-phenyl ring (Compound A-8 ) led to a significant decrease in activity against A549 cells but enhanced potency against pancreatic cancer cells.[1] The fluoro-substituted analog (Compound A-7 ) exhibited the most consistent and potent activity across all three cell lines, comparable to the standard drug Gefitinib.[1]
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Human cancer cell lines (A549, HCT-116, and MIAPaCa-2) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells were then treated with varying concentrations of the test compounds and incubated for an additional 48 hours.
-
Post-incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
The formazan crystals formed were dissolved in 100 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Logical Relationship of Compound Synthesis
The synthesis of these anticancer agents typically involves a multi-step process, starting from the coupling of a substituted benzamide with the this compound core.
Synthetic workflow for benzamide derivatives.
Serotonin Receptor Binding Affinity
Derivatives of 1-(4-bromophenyl)piperazine have also been explored as ligands for serotonin receptors, which are crucial targets for the treatment of various neuropsychiatric disorders. By incorporating the bromophenylpiperazine moiety into a coumarin scaffold, researchers have developed potent 5-HT1A receptor ligands.
Comparative Binding Affinity for 5-HT1A Receptor
The binding affinity of these compounds for the 5-HT1A receptor was determined through radioligand binding assays, with Ki values indicating the concentration required to inhibit 50% of radioligand binding.
| Compound ID | Linker Length (n) | Phenyl Substitution | 5-HT1A Receptor Ki (nM) |
| 4 | 4 | 3-Br | 0.78 |
| 7 | 4 | 2-Cl | 0.57 |
| Reference | - | 8-OH-DPAT | 0.25 |
Data from a study on coumarin-piperazine derivatives as 5-HT1A receptor agents.[2]
Compound 4 , which contains a 3-bromophenylpiperazine group attached to a 6-acetyl-7-hydroxy-4-methylcoumarin core via a four-carbon linker, displayed sub-nanomolar affinity for the 5-HT1A receptor.[2] Notably, its chloro-substituted counterpart, compound 7 , exhibited even higher affinity, comparable to the well-known 5-HT1A agonist 8-OH-DPAT.[2]
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor:
-
Membrane preparations from cells expressing the human 5-HT1A receptor were used.
-
Membranes were incubated with the radioligand [³H]8-OH-DPAT and varying concentrations of the test compounds in a binding buffer.
-
The incubation was carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters were washed, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
The Ki values were calculated using the Cheng-Prusoff equation.
Signaling Pathway of 5-HT1A Receptor Activation
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
5-HT1A receptor signaling pathway.
Conclusion
The this compound framework serves as a valuable starting point for the design of potent and selective ligands for a variety of biological targets. The comparative data presented herein highlights how modifications to this core structure can significantly influence the efficacy and selectivity of the resulting compounds. For instance, substitutions on the N-phenyl ring of benzamide derivatives can modulate their anticancer activity profile, while the integration of the bromophenylpiperazine moiety into larger scaffolds can yield high-affinity serotonin receptor ligands. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of this promising class of compounds.
References
Head-to-Head Comparison of Arylpiperazine Scaffolds in Drug Design: A Guide for Researchers
For researchers, scientists, and drug development professionals, the arylpiperazine scaffold stands out as a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility and modular nature have made it a cornerstone in the design of numerous drugs, particularly those targeting the central nervous system (CNS).[1] This guide provides an objective, data-driven comparison of various arylpiperazine scaffolds, offering insights into their structure-activity relationships (SAR), receptor binding affinities, and functional activities.
The arylpiperazine core, consisting of a piperazine ring linked to an aromatic system, allows for extensive chemical modifications at three key positions: the aryl group, the piperazine ring itself, and a linker that connects to a terminal chemical moiety. These modifications significantly influence the scaffold's affinity, selectivity, and pharmacokinetic properties, enabling the fine-tuning of drug candidates for a wide range of therapeutic targets.[1] Arylpiperazine derivatives are particularly prominent as ligands for G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, making them crucial in the development of treatments for schizophrenia, depression, and anxiety.[1][2]
Comparative Analysis of Receptor Binding Affinities
The therapeutic efficacy of arylpiperazine-based drugs is intrinsically linked to their binding profiles at various neurotransmitter receptors. The following tables summarize the binding affinities (Ki, in nM) of several key arylpiperazine derivatives for major serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Aryl Group | Linker & Terminal Group | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference |
| Buspirone | Pyrimidinyl | Butylspirodecanedione | 1.1 | 55 | >1000 | [3][4] |
| Aripiprazole | Dichlorophenyl | Butoxy-dihydrocarbostyril | 1.7 | 3.4 | 0.34 | [3][4][5] |
| Ziprasidone | Benzisothiazolyl | Ethyl-dihydroindolone | 3.4 | 0.4 | 4.8 | [3][4] |
| Compound 8c | 2-(4-methoxyphenyl)phenyl | Imide | 41 | 16.9 | >1000 | [5] |
| Compound 20b | 2-(4-methoxyphenyl)phenyl | Imide | 39 | 17.7 | >1000 | [5] |
| Compound 12a | Phenyl | Phenyl-ethanone | 41.5 | 315 | 300 | [6][7] |
| Compound 9b | Phenyl | Phenyl-ethanone | 23.9 | 39.4 | >1000 | [6][7] |
| Compound | 5-HT7 (Ki, nM) | D3 (Ki, nM) | α1A (Ki, nM) | Reference |
| Aripiprazole | 1.9 | 0.8 | 57 | [5] |
| Ziprasidone | 2.3 | 7.2 | 10 | [3][4] |
| Compound 8c | 16.1 | - | 23.5 | [5] |
| Compound 20b | 17.7 | - | 66.1 | [5] |
| Compound 12a | 42.5 | - | - | [6][7] |
| Compound 9b | 45.0 | - | - | [6][7] |
Signaling Pathways and Functional Activity
Arylpiperazine scaffolds can act as agonists, antagonists, or partial agonists at their target receptors, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for predicting the pharmacological effects of a given compound.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8][9] This can modulate neuronal excitability by increasing K+ conductance and decreasing Ca2+ conductance.[8] Some arylpiperazines, like buspirone, act as partial agonists at this receptor.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are also coupled to Gi/o proteins.[10] Antagonism at D2 receptors, a key mechanism for many antipsychotic drugs like aripiprazole and ziprasidone, blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to a relative increase in cAMP levels. Aripiprazole is unique in that it acts as a partial agonist, meaning it can partially activate the receptor in the absence of dopamine but will compete with and reduce the effect of high dopamine concentrations.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery. Below are standardized protocols for key assays used to characterize arylpiperazine scaffolds.
Radioligand Binding Assay for 5-HT1A and D2 Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for the receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT1A or D2 receptor.
-
Radioligand:
-
For 5-HT1A: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).
-
For D2: [³H]-Spiperone or [³H]-Raclopride (antagonists).
-
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2).
-
Test Compound: The arylpiperazine derivative of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for D2 Receptor
This assay measures the ability of a test compound to modulate the inhibition of adenylyl cyclase activity by a D2 receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human D2 receptor.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: The arylpiperazine derivative.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate cells with the test compound (as an antagonist) or vehicle.
-
Stimulation: Add a D2 receptor agonist (e.g., quinpirole) and forskolin to stimulate adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 or IC50 of the test compound by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The arylpiperazine scaffold continues to be a highly fruitful area of research in drug discovery. Its structural flexibility allows for the development of compounds with diverse and highly specific pharmacological profiles. By systematically comparing the binding affinities and functional activities of different arylpiperazine derivatives, researchers can gain valuable insights into the structure-activity relationships that govern their interactions with key CNS receptors. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for the continued exploration and optimization of this important class of therapeutic agents.
References
- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Pharmacodynamic effects of aripiprazole and ziprasidone with respect to p-glycoprotein substrate properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
Safety Operating Guide
Safe Disposal of 1-(4-Bromophenyl)-4-methylpiperazine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 1-(4-Bromophenyl)-4-methylpiperazine
Researchers, scientists, and drug development professionals must handle the disposal of this compound with stringent adherence to safety protocols to ensure personal and environmental protection. This compound is classified as a hazardous substance, and its disposal is regulated. This guide provides a procedural, step-by-step approach to its safe handling and disposal.
Hazard Profile and Safety Summary
This compound presents several hazards that necessitate careful handling and disposal. Based on available safety data, the primary hazards include:
-
Respiratory Irritation : May cause respiratory irritation.[1]
Due to these hazards, all waste containing this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be treated as hazardous waste.
Data Presentation: Hazard Classifications
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and transfer to a licensed hazardous waste disposal service. Direct disposal into drains or regular trash is strictly prohibited.[3][4]
1. Personal Protective Equipment (PPE) and Handling:
-
PPE: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the waste.[5]
-
Ventilation: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
2. Waste Collection:
-
Designated Container: Use a designated, properly labeled hazardous waste container that is compatible with the chemical. The label should clearly state "Hazardous Waste" and include the full chemical name: this compound.[5]
-
Solid Waste: Carefully transfer any solid waste, including residual compound and contaminated items like weighing paper and pipette tips, into the designated hazardous waste container.[5]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid hazardous waste container. Do not mix with incompatible wastes.[3]
-
Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of the contaminated cleaning materials as hazardous waste.[5]
3. Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[5]
-
Containment: Contain the spill using an inert absorbent material such as sand or vermiculite.[5]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[5]
-
Clean-up: Thoroughly clean the spill area.
4. Final Disposal:
-
Seal Container: Securely seal the hazardous waste container when not in use.[3]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.[6]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. High-temperature incineration is a common disposal method for such compounds.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Mandatory Visualization: Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(4-Bromophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(4-Bromophenyl)-4-methylpiperazine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4][5] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and dust particles that can cause serious eye irritation.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure. | Prevents skin contact, which can be harmful and cause irritation.[4][7] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust should be worn. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[4][8] |
2. Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize risks and maintain the chemical's stability.
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][9]
-
Handling: Avoid direct contact with the substance.[4] Prevent the formation of dust and aerosols during handling.[8] Do not eat, drink, or smoke in the handling area.[1][9]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
3. First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |
4. Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service.[8] Do not allow the product to enter drains.[8]
-
Contaminated PPE: Contaminated gloves and clothing should be disposed of as hazardous waste in accordance with applicable regulations.[8]
5. Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 1-(4-Bromophenyl)piperazine | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
